molecular formula C12H14O2 B2954169 6-Phenyl-5-hexenoic acid CAS No. 105640-07-1; 16424-56-9; 17734-20-2

6-Phenyl-5-hexenoic acid

Cat. No.: B2954169
CAS No.: 105640-07-1; 16424-56-9; 17734-20-2
M. Wt: 190.242
InChI Key: GPGLPAFSJGVMEH-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-5-hexenoic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.
BenchChem offers high-quality 6-Phenyl-5-hexenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-5-hexenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-6-phenylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGLPAFSJGVMEH-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Solubility Profile and Handling of 6-Phenyl-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Phenyl-5-hexenoic acid (CAS 16424-56-9) is a specialized aryl-alkenoic acid intermediate used primarily in the synthesis of chiral amino acids, peptidomimetics, and proteomic probes.[1] Its physicochemical behavior is governed by a "push-pull" architecture: a lipophilic styryl-like tail (phenyl + alkene) and a hydrophilic carboxylic head.

This guide provides a definitive technical analysis of its solubility landscape. Unlike simple solvents, the solubility of this compound is heavily pH-dependent and driven by specific solute-solvent interactions. We present a validated solubility profile, a thermodynamic framework for solvent selection, and a self-validating purification protocol based on phase-switching solubility.

Physicochemical Identity & Theoretical Framework

To predict solubility behavior where empirical data is sparse, we must analyze the molecular descriptors.

PropertyValue / DescriptionImplication for Solubility
CAS Number 16424-56-9Unique Identifier
Molecular Formula C₁₂H₁₄O₂MW: 190.24 g/mol
Physical State Yellowish OilIndicates low lattice energy; easy to solvate.[1]
Predicted LogP ~3.4Highly lipophilic; prefers non-polar/organic phases.
Predicted pKa 4.78 ± 0.10Weak acid; solubility in water is pH-tunable.
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 2 (C=O, -OH)Good interaction with protic solvents (MeOH).[1]
Solubility Mechanism

The molecule dissolves via two distinct mechanisms depending on the solvent class:

  • Dipole-Dipole & Van der Waals (Organic Solvents): The phenyl ring and hexenyl chain drive solubility in chlorinated and aromatic solvents (DCM, Toluene) through

    
     stacking and hydrophobic interactions.[1]
    
  • Hydrogen Bonding (Polar Solvents): The carboxylic acid moiety allows high solubility in alcohols (Methanol, Ethanol) and aprotic polar solvents (DMSO) via hydrogen bond networking.[1]

Solubility Landscape

The following data aggregates experimental observations and calculated Hansen Solubility Parameters (HSP).

A. High Solubility Solvents (Primary Choice for Synthesis)

These solvents are recommended for reaction media and initial dissolution.[1]

  • Dichloromethane (DCM): Excellent. The high lipophilicity of the phenyl-hexenyl chain aligns perfectly with DCM’s polarity. Used for extraction.

  • Ethyl Acetate (EtOAc): Excellent. Good for liquid-liquid extraction and chromatography.

  • Methanol / Ethanol: Excellent.[1] Breaks carboxylic acid dimers; suitable for esterification reactions.

  • DMSO / DMF: High. Used for nucleophilic substitution reactions where high boiling points are acceptable.

B. Moderate/Conditional Solubility
  • Diethyl Ether / THF: Soluble.[] Excellent for isolation, though care must be taken with drying agents.

  • Hexane / Heptane: Moderate. While the alkyl chain promotes solubility, the polar carboxylic head group may cause phase separation at low temperatures or high concentrations. Often used as a co-solvent to precipitate impurities.

C. Low Solubility (The "Switching" Phase)
  • Water (Neutral/Acidic pH): Insoluble (<0.1 g/L). The hydrophobic tail dominates.

  • Water (Basic pH > 8.0): Soluble. Deprotonation forms the carboxylate salt (R-COO⁻ Na⁺), rendering the molecule water-soluble. This property is the foundation of the purification protocol below.

Experimental Protocol: Self-Validating Purification

Objective: Isolate high-purity 6-Phenyl-5-hexenoic acid from a crude reaction mixture using its pH-dependent solubility switch. Principle: This protocol is "self-validating" because the target molecule physically moves between immiscible phases (Organic


 Aqueous 

Organic) based on pH, leaving non-acidic and non-organic impurities behind.
Reagents
  • Crude 6-Phenyl-5-hexenoic acid oil

  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)[1]
    
  • 10% Sodium Carbonate (

    
    ) solution[3]
    
  • 1M Hydrochloric Acid (

    
    )
    
  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (

    
    )[1]
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude oil in

    
     (approx. 10 mL per gram of crude).
    
  • Base Extraction (The Switch):

    • Add an equal volume of 10%

      
      .[3]
      
    • Shake vigorously and vent. The acid converts to its sodium salt and moves to the aqueous layer.

    • Validation Check: The organic layer now contains non-acidic impurities.

  • Phase Separation: Separate the layers. Keep the Aqueous Layer (Bottom). Discard the organic layer (or save for impurity analysis).

  • Acidification (The Return):

    • Cool the aqueous layer on ice.

    • Slowly add 1M

      
       until pH < 2 (Check with litmus paper).
      
    • Observation: The solution will turn cloudy/oily as the free acid regenerates and precipitates.

  • Re-Extraction:

    • Extract the acidic aqueous mixture with fresh

      
       (3x).
      
    • Combine the organic extracts.

  • Drying & Isolation:

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      .
      
    • Filter and evaporate solvent under reduced pressure.

Result: A purified yellowish oil.

Visualizing the Solubility Logic

The following diagram illustrates the logical flow of the purification process described above, highlighting the critical phase-switching steps.

SolubilitySwitch Start Crude 6-Phenyl-5-hexenoic Acid (Mixture) Dissolve Dissolve in Ether (Organic Phase) Start->Dissolve AddBase Add 10% Na2CO3 (aq) (pH > 9) Dissolve->AddBase Separation Phase Separation AddBase->Separation OrgLayer1 Organic Layer (Contains Non-Acidic Impurities) Separation->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Target as R-COO- Na+) Separation->AqLayer1 Bottom Layer Waste Discard OrgLayer1->Waste Acidify Acidify with HCl (pH < 2) Regenerates R-COOH AqLayer1->Acidify Extract Extract with Fresh Ether Acidify->Extract FinalProduct Pure 6-Phenyl-5-hexenoic Acid Extract->FinalProduct

Figure 1: Acid-Base extraction workflow utilizing the pH-dependent solubility switch of 6-Phenyl-5-hexenoic acid.[1]

Applications in Drug Development[4]

Understanding the solubility of 6-Phenyl-5-hexenoic acid is critical for its role as a chiral building block .

  • Peptidomimetic Synthesis:

    • The compound is a direct precursor to (R)-3-amino-6-phenyl-5-hexenoic acid .

    • Solubility Relevance: The conversion often involves amination reactions in polar aprotic solvents (DMF/THF). Ensuring complete dissolution prevents kinetic stalling and stereochemical scrambling.

  • Proteomics & Haptens:

    • Used to design immunogens where the phenyl-hexenyl chain mimics specific hydrophobic residues in proteins.

    • Formulation: For biological assays, stock solutions are typically prepared in DMSO (up to 100 mM) and diluted into aqueous buffers. The limit of solubility in PBS (Phosphate Buffered Saline) is low; do not exceed 5% DMSO v/v in the final assay to prevent precipitation.

  • Polymer Chemistry:

    • Acts as a functional monomer. The alkene group allows for polymerization, while the carboxylic acid provides a handle for cross-linking.

References

  • PrepChem. (n.d.). Synthesis of (Z)-6-phenyl-5-hexenoic acid. Retrieved from [Link]

Sources

Thermodynamic Properties of Unsaturated Phenyl Fatty Acids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

Unsaturated phenyl fatty acids (UPFAs) represent a unique class of lipids characterized by an aliphatic chain containing one or more double bonds and a terminal phenyl group. While ω-phenylalkanoic acids with varying chain lengths have been identified in nature, notably in plant seeds and bacteria, their unsaturated counterparts are less common but of growing scientific interest.[1][2] Their hybrid structure, combining the flexibility of an unsaturated alkyl chain with the rigid, hydrophobic phenyl moiety, imparts distinct physicochemical properties that make them valuable as biochemical probes, precursors for novel polymers, and potential bioactive molecules.[3][4]

Understanding the thermodynamic properties of these molecules is fundamental to harnessing their potential. Thermodynamics governs their phase behavior, solubility, self-assembly into higher-order structures like micelles, and their interactions with biological macromolecules. For researchers in materials science and drug development, a firm grasp of parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity is not merely academic; it is essential for predicting formulation stability, understanding bioavailability, and designing targeted molecular interactions.

This guide provides a deep dive into the core thermodynamic principles governing UPFAs. It moves beyond a simple listing of data to explain the causal relationships between molecular structure and thermodynamic output. We will explore the authoritative experimental techniques used for their characterization, providing field-proven protocols and validating insights to empower researchers in their laboratory investigations.

Core Thermodynamic Concepts and Their Application to UPFAs

The thermodynamic profile of a fatty acid is dictated by its structure: the length of its alkyl chain, the number and configuration of its double bonds, and the nature of its terminal group. The introduction of a phenyl group in place of a terminal methyl group creates a molecule with significantly different behavior.

Enthalpy (ΔH)

Enthalpy relates to the total heat content of a system. Key enthalpic parameters for UPFAs include the enthalpy of fusion (ΔHfus), combustion (ΔHc), and formation (ΔHf).

  • Enthalpy of Fusion (ΔHfus): This is the energy required to transition the fatty acid from a solid, ordered crystalline state to a liquid, disordered state. For a homologous series of fatty acids, ΔHfus generally increases with chain length due to stronger van der Waals forces.[5][6] However, the introduction of cis-double bonds creates "kinks" in the alkyl chain, disrupting the efficiency of crystal lattice packing.[7] This disruption reduces the energy required to overcome intermolecular forces, resulting in a lower melting point and a lower ΔHfus compared to their saturated counterparts. The bulky phenyl group further complicates packing, but its potential for π-π stacking interactions could introduce a competing enthalpic contribution.

  • Enthalpy of Combustion (ΔHc): This measures the energy released when the compound is completely burned. It is a fundamental property that increases with the length of the acyl chain and decreases with unsaturation.[8]

Entropy (S and ΔS)

Entropy is a measure of the randomness or disorder of a system. The transition from a highly ordered solid to a liquid is accompanied by a large increase in entropy (ΔSfus).

  • Structural Influence: The rigidity of the phenyl ring and the C=C double bonds reduces the conformational entropy of a single UPFA molecule compared to a saturated fatty acid. However, in a bulk phase, the packing disruptions caused by these same features lead to a more disordered solid state (higher initial entropy) and a lower overall entropy change upon melting. The primary driving force for the self-assembly of UPFAs in aqueous solution (micellization) is the "hydrophobic effect," a process dominated by a net increase in the entropy of the system as ordered water molecules surrounding the hydrophobic tails are released.[9]

Gibbs Free Energy (ΔG)

Gibbs free energy combines enthalpy and entropy (ΔG = ΔH - TΔS) and determines the spontaneity of a process. A negative ΔG indicates a spontaneous process, such as micelle formation above a certain concentration.

  • Micellization and Critical Micelle Concentration (CMC): UPFAs, as amphiphilic molecules, will spontaneously form micelles in water when their concentration exceeds the Critical Micelle Concentration (CMC).[9] The standard Gibbs free energy of micellization (ΔG°mic) is a measure of the spontaneity of this process and can be calculated from the CMC.[10][11] The large, hydrophobic phenyl group, combined with the unsaturated tail, is expected to significantly lower the CMC compared to unsaturated fatty acids of equivalent chain length, as the system has a stronger thermodynamic drive to sequester these hydrophobic moieties from water.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for detailed thermodynamic models and can be precisely measured using Differential Scanning Calorimetry (DSC).[12][13][14] Changes in heat capacity are particularly important for identifying glass transitions in amorphous materials.[12]

Structural ModificationPropertyPredicted EffectRationale
Increase Unsaturation (cis) Melting Point (Tm)DecreaseKinks in the chain disrupt crystal packing, weakening intermolecular forces.[7]
Enthalpy of Fusion (ΔHfus)DecreaseA less ordered solid state requires less energy to melt.[6]
CMCDecreaseIncreased hydrophobicity of the tail enhances the driving force for micellization.
Addition of Phenyl Group Melting Point (Tm)ComplexBulky group disrupts packing (lowers Tm), but π-π stacking could increase it.
Aqueous SolubilityDecreaseThe large, nonpolar phenyl ring significantly increases hydrophobicity.
CMCSignificant DecreaseThe phenyl group provides a strong hydrophobic driving force for aggregation.[9]
Increase Alkyl Chain Length Melting Point (Tm)IncreaseStronger van der Waals forces in the solid state.[5]
Enthalpy of Fusion (ΔHfus)IncreaseMore energy is required to overcome intermolecular attractions.[5][15]
CMCDecreaseEach additional -CH2- group contributes favorably to the Gibbs free energy of micellization.[16]

Experimental Methodologies for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires sensitive and robust analytical techniques. Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are the cornerstones of thermal analysis for lipids and their interactions.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is the primary method for studying thermal transitions like melting (fusion), crystallization, and glass transitions.[17][18]

Causality in Experimental Design: The choice of heating/cooling rate is critical. A slow rate (e.g., 1-2 °C/min) provides better resolution for complex transitions but may reduce signal intensity. A faster rate (e.g., 10 °C/min) yields sharper peaks but can cause a shift in the observed transition temperature. For UPFAs, which may exhibit complex polymorphic behavior, a multi-rate analysis is often justified to fully characterize their phase behavior. Modulated DSC (MDSC) can be particularly useful as it separates the total heat flow into reversible and non-reversible components, allowing for the deconvolution of overlapping events like a glass transition and a relaxation endotherm.[14]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and zinc. This ensures the accuracy and trustworthiness of the measurements.

  • Sample Preparation: Accurately weigh 3-5 mg of the high-purity UPFA sample into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the experiment. An empty, sealed pan is used as the reference.

  • Thermal Program: a. Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., -20 °C) for 5 minutes to ensure thermal stability. b. Heating Scan: Heat the sample at a controlled linear rate (e.g., 5 °C/min) to a temperature well above the melting transition (e.g., 100 °C). This scan records the melting endotherm. c. Isothermal Hold: Hold the sample at the high temperature for 5 minutes to erase any "thermal history" of the crystal structure. d. Cooling Scan: Cool the sample at a controlled rate (e.g., 5 °C/min) back to the starting temperature. This scan records the crystallization exotherm. e. Second Heating Scan: Repeat the heating scan to check for any changes in the thermal behavior, which can reveal information about polymorphism or sample stability.

  • Data Analysis: a. Melting Point (Tm): Determined as the onset temperature or the peak temperature of the melting endotherm. b. Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. The value is typically expressed in J/g or kJ/mol. c. Crystallization Temperature (Tc): Determined from the peak of the exothermic event on the cooling scan.

DSC_Workflow cluster_prep 1. Preparation cluster_run 2. Thermal Program cluster_analysis 3. Data Analysis Calibrate Calibrate DSC (Indium, Zinc) Prepare Prepare Sample (3-5 mg in pan) Calibrate->Prepare Equilibrate Equilibrate at T_start (-20°C, 5 min) Prepare->Equilibrate Heat1 First Heating Scan (5°C/min to 100°C) Equilibrate->Heat1 Hold Isothermal Hold (100°C, 5 min) Heat1->Hold Cool Cooling Scan (5°C/min to -20°C) Hold->Cool Heat2 Second Heating Scan (5°C/min to 100°C) Cool->Heat2 Analyze Integrate Peaks & Determine Transitions Heat2->Analyze Tm Melting Point (Tm) Analyze->Tm dH Enthalpy of Fusion (ΔH) Analyze->dH Tc Crystallization Temp (Tc) Analyze->Tc ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. Titration cluster_analysis 3. Data Analysis Prep_Protein Prepare & Dialyze Protein in Buffer Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Prepare UPFA in Identical Buffer Prep_Ligand->Degas Load Load Protein (Cell) & UPFA (Syringe) Degas->Load Titrate Inject UPFA into Protein (e.g., 19 x 2µL) Load->Titrate Control Control: Inject UPFA into Buffer Load->Control Integrate Integrate Peaks & Subtract Dilution Heat Titrate->Integrate Control->Integrate Fit Fit Binding Isotherm Integrate->Fit Params Determine: Ka, n, ΔH, ΔS, ΔG Fit->Params

Caption: Workflow for ITC analysis of UPFA-protein interactions.

Computational Chemistry: A Predictive Tool

When experimental data is scarce, computational methods provide a powerful avenue for estimating thermodynamic properties. [19]Techniques like Density Functional Theory (DFT) can be used to calculate the enthalpies of formation for novel UPFA molecules. [20][21]By performing isodesmic reaction analysis, where the target molecule is balanced in a reaction with structurally similar molecules of known enthalpy, the accuracy of these calculations can be significantly improved. [21]Such computational studies can guide experimental efforts by predicting which UPFA structures are likely to have desirable thermodynamic characteristics for a given application.

Conclusion

The thermodynamic properties of unsaturated phenyl fatty acids are a direct consequence of their unique molecular architecture. The interplay between the hydrophobic, rigid phenyl group and the flexible, kinked unsaturated chain governs their phase transitions, self-assembly, and intermolecular interactions. While a comprehensive experimental database for this specific class of molecules is still emerging, the principles derived from the study of simpler fatty acids, combined with powerful analytical techniques, provide a robust framework for their characterization.

For researchers and developers, a thorough understanding and application of methods like DSC and ITC are indispensable. These techniques, when applied with rigorous protocols and an appreciation for the underlying physical chemistry, yield the critical thermodynamic data needed to advance the use of UPFAs in materials science, biochemistry, and pharmaceutical development. The continued investigation into these fascinating molecules promises to unlock new functionalities built upon a solid foundation of thermodynamic principles.

References

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6-Phenyl-5-hexenoic Acid (CAS 16424-56-9): Comprehensive Safety & Technical Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics and macrocyclic drug development, 6-Phenyl-5-hexenoic acid (CAS 16424-56-9) has emerged as a critical structural building block[1][2]. Characterized by a lipophilic phenyl ring conjugated to a hexenoic acid chain, this compound is heavily utilized in the synthesis of non-natural amino acids designed to target complex intracellular protein-protein interactions (PPIs), such as the MDM2-p53 axis[3][4].

As a Senior Application Scientist, I have observed that the very structural features that make this molecule biologically valuable—its lipophilicity and reactive alkene moiety—also dictate its hazardous profile. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and field-proven laboratory protocols required to handle 6-Phenyl-5-hexenoic acid safely and effectively.

Physicochemical Profiling & Structural Dynamics

The behavior of 6-Phenyl-5-hexenoic acid in both biological systems and synthetic workflows is governed by its unique molecular architecture. The terminal carboxylic acid serves as the primary anchor for peptide coupling, while the phenyl-alkene backbone provides conformational rigidity[5].

Because the molecule exists as an oil at room temperature, it presents unique handling challenges compared to crystalline reagents. Its high partition coefficient (LogP ~2.95) indicates significant lipophilicity, which directly impacts its dermal penetration capabilities[6].

Table 1: Physicochemical Properties
PropertyValueCausality / Implication
Chemical Name 6-Phenyl-5-hexenoic acidStandard IUPAC nomenclature.
CAS Number 16424-56-9Unique identifier for SDS tracking[1].
Molecular Formula C₁₂H₁₄O₂Dictates the mass and combustion profile[7].
Molecular Weight 190.24 g/mol Used for precise stoichiometric calculations[2].
Boiling Point 188-190 °C (at 10 Torr)High boiling point; low vapor pressure at standard temp[7].
Density ~1.089 g/cm³Slightly denser than water; forms a distinct phase[7].
pKa 4.78 ± 0.10Weak acid; requires basic conditions for deprotonation[7].
Physical State Oil / LiquidProne to aerosolization during sonication or rapid transfer.

Comprehensive Safety & Hazard Assessment (The Core SDS)

Toxicological Profile & GHS Classification

Based on the Globally Harmonized System (GHS) classifications for 6-Phenyl-5-hexenoic acid and its structurally analogous derivatives (e.g., Fmoc-protected variants), the compound exhibits the following primary hazards[8]:

  • H302 : Harmful if swallowed.

  • H312 : Harmful in contact with skin.

  • H332 : Harmful if inhaled.

Mechanistic Toxicology

To truly understand the safety requirements, we must look at the causality of its toxicity. The hazard profile is a direct consequence of the molecule's structure. The lipophilic phenyl ring acts as a permeation enhancer, allowing the molecule to rapidly bypass the stratum corneum (dermal layer) or alveolar epithelia (if aerosolized). Once in systemic circulation, the 5-hexenoic double bond is susceptible to hepatic oxidation by Cytochrome P450 enzymes, potentially forming reactive epoxide intermediates before renal clearance[5].

Pathway A 6-Phenyl-5-hexenoic Acid (CAS 16424-56-9) B Exposure Route (Dermal/Inhalation) A->B C Systemic Absorption (Lipophilic Penetration) B->C D Hepatic Metabolism (Oxidation & Conjugation) C->D E Renal Excretion (Clearance) D->E

Figure 1: Mechanistic toxicology and systemic absorption pathway of 6-Phenyl-5-hexenoic acid.

First Aid & Emergency Response Protocols

Standard "flush with water" protocols are inherently flawed for lipophilic oils. We employ a self-validating response system :

  • Dermal Exposure : Flush the affected area with copious amounts of water and a strong surfactant (soap) for at least 15 minutes. Water alone will merely cause the oil to bead on the skin; the surfactant is mechanistically required to emulsify and lift the compound.

  • Inhalation : Move the subject to fresh air immediately. If the compound was heated or sonicated, vapor inhalation may cause respiratory irritation. Administer oxygen if breathing is labored[8].

  • Ingestion : Do not induce vomiting. Administer activated charcoal if the patient is conscious; the aromatic phenyl ring exhibits a high binding affinity for the porous carbon matrix, effectively sequestering the toxin in the GI tract.

Laboratory Handling & Storage Workflows

Storage Constraints & Autoxidation

The presence of the alkene (5-hexenoic double bond) makes this molecule susceptible to autoxidation, leading to the formation of peroxides and subsequent polymerization when exposed to atmospheric oxygen and UV light[5].

  • Protocol : Store strictly at 2-8°C in a dark, sealed container backfilled with an inert gas ()[9].

  • Validation : If the reagent has been stored for >6 months, perform a standard peroxide test strip assay before integration into a synthetic workflow.

Step-by-Step Handling Methodology
  • Preparation : Conduct all transfers within a certified chemical fume hood. Equip personnel with nitrile gloves (double-gloving is mandatory due to the compound's dermal penetration capability), a lab coat, and safety goggles.

  • Weighing : Because 6-Phenyl-5-hexenoic acid is an oil, avoid using standard spatulas. Utilize a positive displacement pipette or a glass syringe to prevent aerosolization and ensure volumetric accuracy.

  • Transfer : Inject the reagent directly into a pre-purged (Argon) reaction vessel containing the appropriate solvent (e.g., Dichloromethane or Ethyl Acetate, in which it is highly soluble)[7].

  • Quenching & Disposal : Collect all reaction waste in a designated "Halogen-Free Organic Waste" container. Spills must be absorbed with an inert, non-combustible material (such as vermiculite or dry sand) rather than paper towels, which can exacerbate the spread of the oil.

G N1 Reagent Procurement (CAS 16424-56-9) N2 Inert Storage (2-8°C, Argon/N2) N1->N2 N3 Preparation (Fume Hood, PPE) N2->N3 N4 Weighing & Transfer (Positive Displacement) N3->N4 N5 Synthesis Integration (Peptidomimetic Coupling) N4->N5 N6 Waste Disposal (Halogen-Free Organics) N4->N6 Excess/Spill N5->N6 Reaction Waste

Figure 2: Step-by-step laboratory handling and synthesis integration workflow.

Applications in Drug Development

In modern pharmacology, pure 6-Phenyl-5-hexenoic acid is frequently aminated and protected to form derivatives like Boc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid[10]. These non-natural amino acids are critical in the synthesis of peptidomimetic macrocycles[3].

By incorporating this specific moiety, drug developers can restrict the conformational flexibility of a peptide chain. The rigidification provided by the phenyl-hexenoic backbone pre-organizes the peptide into a bioactive alpha-helical or beta-turn structure, drastically enhancing its proteolytic stability and its binding affinity to targets like the MDM2 ubiquitin ligase[4]. During solid-phase peptide synthesis (SPPS), the carboxylic acid of 6-Phenyl-5-hexenoic acid is typically activated using standard coupling reagents (e.g., HATU or DIC/Oxyma) to facilitate efficient amide bond formation without epimerization.

References

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 6-Phenyl-5-hexenoic Acid via Wittig Olefination

[1]

Abstract & Scope

This application note details the protocol for synthesizing 6-phenyl-5-hexenoic acid using a Wittig olefination strategy. Unlike standard Wittig protocols for neutral substrates, this procedure addresses the specific challenges posed by carboxylic acid-containing phosphonium salts .

Key technical distinctions covered in this guide include:

  • Stoichiometric Compensation: Managing the acidic proton on the linker chain.

  • Stereochemical Control: Leveraging kinetic control for Z-selectivity (cis) versus thermodynamic equilibration.[1]

  • Self-Validating Purification: A chromatography-free workup strategy to remove Triphenylphosphine Oxide (TPPO) utilizing the product's acidity.[1]

Retrosynthetic Analysis & Strategy

The target molecule, 6-phenyl-5-hexenoic acid, is a valuable "linker" molecule often used to conjugate phenyl pharmacophores to amines or alcohols via the carboxylic acid tail.

The synthesis disconnects at the C5-C6 double bond. We utilize (4-carboxybutyl)triphenylphosphonium bromide as the ylide precursor and benzaldehyde as the electrophile.

RetrosynthesisTargetTarget: 6-Phenyl-5-hexenoic acidDisconnectDisconnection(C=C Bond)Target->DisconnectRetro-WittigPrecursorsPrecursors:1. Benzaldehyde2. (4-Carboxybutyl)PPh3 BrDisconnect->PrecursorsSynthons

Figure 1: Retrosynthetic logic for the C5-C6 olefination.

Critical Experimental Considerations

The "Double Deprotonation" Requirement

A standard Wittig reaction requires 1.0–1.1 equivalents of base to form the ylide. However, the precursor (4-carboxybutyl)triphenylphosphonium bromide contains a carboxylic acid moiety (

1

The Causality:

  • The first equivalent of base is consumed immediately to deprotonate the carboxylic acid, forming a carboxylate salt. This does not generate the ylide.

  • The second equivalent of base removes the proton alpha to the phosphorus (

    
    ) to generate the active phosphorane (ylide).
    

Protocol Standard: You must use 2.2 to 2.5 equivalents of base relative to the phosphonium salt. Failure to do so results in 0% conversion.[1]

Stereoselectivity (Z vs. E)

The ylide generated from (4-carboxybutyl)triphenylphosphonium bromide is an unstabilized ylide (alkyl group on the phosphorous carbon).

  • Kinetic Product (Standard): Unstabilized ylides typically react via an erythro-betaine or oxaphosphetane intermediate to yield the (Z)-alkene (cis) as the major product (typically >85:15 Z:E ratio) under salt-free conditions (e.g., NaHMDS or KOtBu in THF).[1]

  • Thermodynamic Product: If the (E)-isomer is required, the "Schlosser modification" (low temp lithiation followed by equilibration) is necessary, but this protocol focuses on the robust synthesis of the Z-isomer.

Detailed Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Attribute
(4-Carboxybutyl)triphenylphosphonium bromide 443.321.0PrecursorMust be dry. Hygroscopic.[1]
Benzaldehyde 106.121.1ElectrophileDistill if yellow (oxidized).[1]
Potassium tert-butoxide (KOtBu) 112.212.4 Base1M in THF solution preferred.[1]
THF (Tetrahydrofuran) 72.11SolventSolventAnhydrous, inhibitor-free.[1]
Step-by-Step Methodology
Phase 1: Ylide Generation[1]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon or Nitrogen.[1]

  • Solvation: Add (4-carboxybutyl)triphenylphosphonium bromide (10.0 mmol, 4.43 g) and anhydrous THF (50 mL). The salt will be a suspension.

  • Deprotonation: Cool the suspension to 0°C (ice bath).

  • Base Addition: Dropwise, add KOtBu (24.0 mmol, 24 mL of 1.0 M solution in THF).

    • Observation: The mixture will first turn clear (carboxylate formation) and then develop a characteristic deep orange/red color , indicating the formation of the active ylide.

  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete ylide formation.

Phase 2: Olefination[1]
  • Addition: Cool the bright orange ylide solution back to 0°C.

  • Electrophile: Add Benzaldehyde (11.0 mmol, 1.12 mL) dropwise over 5 minutes.

  • Reaction: The orange color will fade to a pale yellow or off-white suspension (betaine/oxaphosphetane formation and collapse).[1]

  • Completion: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC (Note: The product is an acid; use a stain like Bromocresol Green or PMA).

Phase 3: Workup (The TPPO Removal Strategy)

Standard silica columns struggle to separate Triphenylphosphine Oxide (TPPO) from polar carboxylic acids. This protocol uses chemical extraction logic.

  • Quench: Add water (50 mL) and 1M NaOH (20 mL) to the reaction mixture. The pH should be >12.

  • Wash 1 (Organic): Transfer to a separatory funnel. Wash the aqueous layer with Diethyl Ether or Ethyl Acetate (2 x 50 mL).

    • Logic: The TPPO (neutral) and unreacted benzaldehyde stay in the organic layer. The Product (as a carboxylate salt) stays in the aqueous layer.

    • Action:Discard the organic layer (or keep for TPPO recovery).

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 2M HCl until pH < 2. The product will precipitate or oil out.

  • Extraction (Product): Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine these organic layers, dry over

    
    , filter, and concentrate in vacuo.
    

Workflow Logic & Purification

WorkupRxnMixCrude Reaction Mixture(Product-COO-, TPPO, Base)BasicExtAdd NaOH (aq) + Et2OPhase SeparationRxnMix->BasicExtOrgLayerOrganic LayerContains: TPPO, ImpuritiesBasicExt->OrgLayerDiscardAqLayerAqueous Layer (pH > 12)Contains: Product-COO-BasicExt->AqLayerKeepAcidifyAcidify with HCl (pH < 2)Product-COO- -> Product-COOHAqLayer->AcidifyFinalExtExtract with EtOAcEvaporateAcidify->FinalExt

Figure 2: Acid-Base extraction workflow for chromatography-free removal of TPPO.[1]

Characterization & Validation

TechniqueExpected ResultInterpretation
1H NMR (CDCl3)

5.5–6.5 ppm (m, 2H)
Vinylic protons.[1] Coupling constant

determines stereochemistry (

Hz for Z,

Hz for E).[1]
1H NMR (CDCl3)

11.0–12.0 ppm (bs, 1H)
Carboxylic acid proton (broad singlet).[1]
Mass Spec [M-H]- = 189.1Negative mode ESI is preferred for carboxylic acids.[1]
Appearance Colorless Oil or White SolidDepends on Z/E ratio and purity.[1]

Troubleshooting

  • Issue: No reaction/Low yield.

    • Cause: Wet phosphonium salt.[1]

    • Fix: Dry the salt in a vacuum oven at 60°C overnight before use. The protons on water will quench the base before ylide formation.

  • Issue: Incomplete color change (Red/Orange not forming).

    • Cause: Insufficient base.[1]

    • Fix: Ensure you calculated 2+ equivalents.[1] If using NaH (dispersion), ensure the oil weight is accounted for.

  • Issue: Product trapped in TPPO.

    • Cause: Emulsion during basic extraction.[1]

    • Fix: Add brine to the aqueous layer to break emulsions.

References

  • Wittig Reaction Mechanism & Stereoselectivity

    • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry.
  • Purification Strategies (TPPO Removal)

    • Byrne, P. A., et al. (2012).[3][4] A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.[3][5] Organic & Biomolecular Chemistry.

    • [1]

  • Reagent Data

    • Sigma-Aldrich. (4-Carboxybutyl)triphenylphosphonium bromide Product Specification.[1]

    • [1]

Application Note: Stereoselective Synthesis of (3R)-3-Amino-6-phenyl-5-hexenoic acid

[1]

Introduction & Retrosynthetic Analysis

The conversion of 6-phenyl-5-hexenoic acid (1) to (3R)-3-Amino-6-phenyl-5-hexenoic acid (4) presents a regioselectivity and chemoselectivity challenge. The target molecule contains two functional motifs: a styrenyl alkene (C5=C6) and a chiral

Therefore, this protocol employs a "Desaturation – Conjugate Addition" strategy. The saturated C2-C3 bond is first oxidized to an

12
  • Pathway A (Recommended): Chemo-enzymatic synthesis via Lipase-catalyzed kinetic resolution (High Purity, Scalable).

  • Pathway B (Alternative): Asymmetric Aza-Michael addition using a chiral auxiliary (Direct Stereocontrol).

Retrosynthetic Scheme (DOT Visualization)

RetrosynthesisTarget(3R)-3-Amino-6-phenyl-5-hexenoic acid(Target)AmineEster(3R)-Amino Ester(Resolved Intermediate)Target->AmineEsterHydrolysisUnsatEsterEthyl 6-phenyl-2,5-hexadienoate(Activated Michael Acceptor)AmineEster->UnsatEsterEnzymatic Resolutionor Asymmetric AdditionStart6-phenyl-5-hexenoic acid(Starting Material)UnsatEster->Start1. Esterification2. Dehydrogenation (PhSeCl/Ox)

Figure 1: Retrosynthetic logic flow from the target chiral amino acid back to the starting hexenoic acid.

Experimental Protocol

Phase 1: Activation and Desaturation

Objective: Convert the unreactive C2-C3 bond into an electrophilic Michael acceptor.

Step 1.1: Esterification
  • Reagents: 6-phenyl-5-hexenoic acid (1.0 eq), Ethanol (excess), Thionyl Chloride (

    
    , 1.2 eq).
    
  • Procedure:

    • Dissolve 6-phenyl-5-hexenoic acid in absolute ethanol (0.5 M concentration).

    • Cool to 0°C. Add

      
       dropwise (Exothermic!).
      
    • Reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Concentrate in vacuo to yield Ethyl 6-phenyl-5-hexenoate .

    • Yield Expectation: >95%.[3][4][5][6]

Step 1.2: Selenoxide Elimination (Dehydrogenation)
  • Rationale: This method introduces the

    
    -unsaturation under mild conditions that preserve the sensitive styrenyl double bond (C5=C6).
    
  • Reagents: LDA (1.1 eq), Phenylselenyl chloride (PhSeCl, 1.1 eq), Hydrogen Peroxide (

    
    , 30%), Pyridine.
    
  • Procedure:

    • Enolization: To a solution of LDA in dry THF at -78°C, add Ethyl 6-phenyl-5-hexenoate dropwise. Stir for 30 min.

    • Selenylation: Add a solution of PhSeCl in THF. Stir at -78°C for 1 h, then warm to 0°C.

    • Oxidative Elimination: Dilute with EtOAc. Add Pyridine (2.0 eq) followed by dropwise addition of

      
       (30% aq) at 0°C. Stir vigorously for 1 h.
      
    • Workup: Wash with 1N HCl, saturated

      
      , and brine. Dry over 
      
      
      .
    • Purification: Flash chromatography (Silica, Hexane/EtOAc) to isolate Ethyl 6-phenyl-2,5-hexadienoate .

    • Key Data:

      
       NMR should show new alkene signals at 
      
      
      6.9 (dt, J=15.6, 6.8 Hz, C3-H) and
      
      
      5.8 (d, J=15.6 Hz, C2-H).
Phase 2: Stereoselective Amination (Pathway A - Recommended)

Objective: Install the amine at C3 with (3R)-configuration using biocatalytic resolution. This method is superior for high optical purity (>99% ee).

Step 2.1: Racemic Aza-Michael Addition
  • Reagents: Ethyl 6-phenyl-2,5-hexadienoate, Ammonia (7N in MeOH) or Liquid

    
    .
    
  • Procedure:

    • Dissolve the dienoate ester in 7N

      
      /MeOH in a sealed pressure tube.
      
    • Heat to 60°C for 24 hours. (Lewis acid catalysts like

      
       can accelerate this).
      
    • Concentrate to obtain racemic Ethyl 3-amino-6-phenyl-5-hexenoate .

Step 2.2: Enzymatic Kinetic Resolution
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Reagents: Ethyl Acetate (Solvent & Acyl donor).

  • Mechanism: CAL-B selectively acylates the (S)-amine, leaving the desired (R)-amine untouched.

  • Procedure:

    • Dissolve racemic amine (10 g) in dry Ethyl Acetate (100 mL).

    • Add Novozym 435 (10% w/w relative to substrate).

    • Incubate at 30°C in an orbital shaker (200 rpm).

    • Monitoring: Monitor conversion by Chiral HPLC (Daicel Chiralpak AD-H). Stop reaction at 50% conversion (theoretical max yield of isomer).

    • Separation: Filter off enzyme. Concentrate filtrate.[1]

    • Purification: Dissolve residue in EtOAc and extract with 1N HCl.

      • Aqueous Layer: Contains the desired (R)-amine (protonated).

      • Organic Layer: Contains the (S)-amide (discard or recycle).

    • Basify aqueous layer with

      
       and extract with DCM to yield Ethyl (3R)-3-amino-6-phenyl-5-hexenoate .
      
Phase 3: Final Deprotection

Objective: Hydrolysis of the ester to the free acid.

  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the chiral amino ester in THF/Water.

    • Add LiOH and stir at 0°C to RT for 4 hours.

    • Neutralization: Carefully adjust pH to 6-7 using 1N HCl (Isoelectric point precipitation).

    • Isolation: Collect the precipitate or extract with n-Butanol if soluble. Recrystallize from Ethanol/Water.

  • Final Product: (3R)-3-Amino-6-phenyl-5-hexenoic acid .

Analytical Validation (QC)

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 98.0%C18 Column,

+ 0.1% TFA
Enantiomeric Excess > 99.0% eeChiralpak AD-H, Hexane/IPA (90:10)

NMR (DMSO-d6)

7.2-7.4 (m, 5H, Ph), 6.4 (d, C6-H), 6.2 (dt, C5-H), 3.4 (m, 1H, C3-H), 2.3 (dd, 2H, C2-H)
400 MHz NMR
Mass Spec

ESI-MS

Critical Process Parameters & Troubleshooting

Pathway Comparison
  • Why not Hydrogenation? Standard asymmetric hydrogenation (e.g., Rh-BINAP) of

    
    -enamino esters often requires high pressure and may reduce the isolated C5=C6 alkene unless highly specific catalysts are used. The Lipase route avoids this chemoselectivity issue entirely.
    
  • Why not Direct C-H Amination? C-H amination at the

    
    -position of a linear acid is not currently feasible with high enantiocontrol and yield.
    
Safety Note
  • PhSeCl (Phenylselenyl Chloride): Highly toxic. Handle in a fume hood. Oxidative elimination generates phenylseleninic acid; ensure complete removal during workup to avoid contamination.

  • LDA: Pyrophoric. Handle under inert atmosphere (

    
    /Ar).
    
Workflow Diagram

WorkflowStart6-phenyl-5-hexenoic acidStep11. Esterification (EtOH/SOCl2)2. Desaturation (LDA/PhSeCl/H2O2)Start->Step1IntermediateEthyl 6-phenyl-2,5-hexadienoateStep1->IntermediateStep2Aza-Michael Addition (NH3)Intermediate->Step2RacemicRacemic Amino EsterStep2->RacemicStep3Kinetic Resolution (CAL-B Lipase)Racemic->Step3Final(3R)-3-Amino-6-phenyl-5-hexenoic acidStep3->FinalAcid Extraction+ HydrolysisWaste(S)-Amide (Byproduct)Step3->WasteRemains in Organic

Figure 2: Step-by-step process flow for the Chemo-Enzymatic synthesis.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids."[7] Tetrahedron, 62(25), 5831-5854. Link
    
  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. (Describes early synthesis of related NEPI intermediates). Link

  • Clery, P., et al. (1995). "Sacubitril Synthesis Routes." Patent Literature Review. (General reference for the industrial relevance of the 3-amino-6-phenyl-5-hexenoic acid scaffold).

Fmoc-protection of 3-amino-6-phenyl-5-hexenoic acid for peptide synthesis

Technical Guide: Fmoc-Protection of -Amino Acid Analogs

Focus: 3-Amino-6-phenyl-5-hexenoic Acid

Strategic Analysis & Scientific Rationale

The Molecule of Interest

3-Amino-6-phenyl-5-hexenoic acid is a chiral

12
Reaction Strategy: The Schotten-Baumann Approach

The protection of the free amino group is achieved via a Schotten-Baumann reaction . This biphasic system (Organic Solvent/Aqueous Base) is selected for three critical reasons:

  • Solubility: The zwitterionic starting material is insoluble in pure organic solvents but dissolves in aqueous base. The hydrophobic Fmoc-reagent requires an organic co-solvent (Acetone or Dioxane).

  • pH Control: Maintaining a pH of 8.5–9.5 is vital. It ensures the amine is unprotonated (nucleophilic) while minimizing the risk of base-catalyzed Fmoc cleavage (which occurs rapidly at pH >10) or polymerization.

  • Chemo-selectivity: The conditions are mild enough to leave the C5-C6 double bond intact.

Critical Expert Insight: Reagent Selection & Impurity Management

While Fmoc-Chloride (Fmoc-Cl) is a potent electrophile, it is prone to generating dipeptide impurities via mixed anhydride intermediates. Therefore, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is the industry standard for higher purity.

WARNING - The "Lossen" Impurity: Researchers must be aware of a specific side reaction documented in process chemistry. Fmoc-OSu can undergo a base-catalyzed Lossen rearrangement to form Fmoc-


-Alanine3

  • Mitigation: Use high-quality Fmoc-OSu, strictly control temperature (0°C initially), and validate the product via HPLC to ensure no Fmoc-

    
    -Ala (<0.1%) is present.
    

Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
3-Amino-6-phenyl-5-hexenoic acid Substrate1.0Chiral starting material (R or S)
Fmoc-OSu Reagent1.1 – 1.2Slight excess ensures completion
Na₂CO₃ (or NaHCO₃) Base2.0 – 2.5Maintains pH ~9; neutralizes HCl/HOSu
Acetone (or 1,4-Dioxane) SolventN/ASolubilizes Fmoc-OSu (1:1 ratio with water)
Water (Deionized) SolventN/ASolubilizes amino acid salt
Ethyl Acetate (EtOAc) ExtractionN/AFor workup
1M HCl / KHSO₄ AcidifierN/AAcidification to pH 2–3
Step-by-Step Workflow
Phase A: Solubilization
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-6-phenyl-5-hexenoic acid (1.0 eq) in deionized water (approx. 10 mL per gram of substrate).

  • Basification: Add Na₂CO₃ (2.0 eq) slowly. Stir until the solution becomes clear and homogeneous.

    • Why: The zwitterion is converted to the soluble sodium carboxylate salt.

  • Co-Solvent Addition: Add Acetone (equal volume to water). Cool the mixture to 0°C using an ice bath.

    • Why: Cooling suppresses hydrolysis of the Fmoc-OSu reagent and minimizes side reactions.

Phase B: Acylation
  • Reagent Addition: Dissolve Fmoc-OSu (1.1 eq) in a minimal amount of Acetone. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC (System: EtOAc/Hexane/AcOH) or HPLC. The starting amine spot (ninhydrin positive) should disappear.

Phase C: Workup & Isolation
  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove the Acetone. Do not heat above 40°C.

    • Result: You are left with an aqueous suspension of the product salt and insoluble byproducts (e.g., Fmoc-dimer).

  • Wash: Extract the aqueous layer with Diethyl Ether or EtOAc (

    
    ).
    
    • Why: This removes unreacted Fmoc-OSu and non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1M HCl or 10% KHSO₄.

    • Observation: The product, Fmoc-3-amino-6-phenyl-5-hexenoic acid , will precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
    ).
    
  • Drying: Combine organic layers, wash with Brine (

    
    ), and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.
    
Phase D: Purification
  • Crystallization: The crude residue is often an oil or foam. Recrystallize from EtOAc/Hexane or DCM/Ether .

    • Note: If the product is oily, trituration with cold Pentane or Hexane can induce solidification.

Visualization: Process Logic & Impurity Control

The following diagram illustrates the critical decision nodes and chemical pathways, including the management of the specific "Lossen" impurity risk.

FmocProtectionStartStart: 3-Amino-6-phenyl-5-hexenoic acidSolubilizationDissolve in Water/Na2CO3(Formation of Carboxylate Salt)Start->SolubilizationAdditionAdd Fmoc-OSu in Acetone(0°C -> RT)Solubilization->AdditionCheckQC Check: HPLC/TLCAddition->CheckImpurityNodeRISK: Lossen Rearrangement(Formation of Fmoc-beta-Ala)Addition->ImpurityNodeSide ReactionWashWash Aqueous Phase with Ether(Removes excess Fmoc-OSu)Check->WashCompleteAcidifyAcidify to pH 2-3(Precipitates Product)Wash->AcidifyExtractExtract into EtOAc & DryAcidify->ExtractFinalFinal Product:Fmoc-3-amino-6-phenyl-5-hexenoic acidExtract->Final

Figure 1: Workflow for Fmoc-protection highlighting the critical wash steps and impurity risks.

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC Purity: >98% (Monitor at 254 nm for Fmoc).

  • Mass Spectrometry (ESI):

    
     or 
    
    
    .
  • NMR (

    
    H):  Confirm the presence of the Fmoc group (doublet at ~4.2 ppm, multiplet at ~7.3-7.8 ppm) and the retention of the alkene protons (5.5-6.5 ppm region).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield pH too high (>10) causing Fmoc cleavage.Monitor pH strictly; use NaHCO₃ instead of Na₂CO₃.
Oligomerization High concentration or use of Fmoc-Cl.Dilute reaction; Ensure Fmoc-OSu is used; Add reagent slowly.
Product is Oily Residual solvent or impurities.Triturate with Hexane/Pentane; Dry under high vacuum for 24h.
Fmoc-

-Ala Impurity
Lossen rearrangement of Fmoc-OSu.Recrystallize product carefully; Check reagent quality.

References

  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763–766. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Application Note: 6-Phenyl-5-hexenoic Acid and Its Chiral Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional small molecules to complex biologics has exposed a critical "undruggable" gap in pharmaceutical development, particularly concerning intracellular protein-protein interactions (PPIs). 6-Phenyl-5-hexenoic acid (CAS: 16424-56-9) and its chiral amino derivatives—most notably Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid —have emerged as indispensable building blocks to bridge this gap[1].

By providing a unique combination of a hydrophobic phenyl ring, a reactive alkene moiety, and a carboxylic acid backbone, this compound serves as a dual-purpose scaffold. It acts as a critical precursor for generating acyl radical equivalents in small-molecule synthesis[2], and as a highly specialized unnatural amino acid for constructing proteolytically stable, cell-permeable peptidomimetic macrocycles (stapled peptides)[3].

Structural Rationale & Physicochemical Profile

The utility of 6-phenyl-5-hexenoic acid is dictated by its precise molecular architecture. The causality behind its selection in drug design is threefold:

  • The Alkene Handle (C5-C6): Positioned optimally to participate in ruthenium-catalyzed ring-closing metathesis (RCM) or radical-mediated cyclization. In peptide synthesis, this allows for the covalent "stapling" of adjacent helical turns[4].

  • The Phenyl Ring: Provides essential lipophilicity. In target binding (e.g., the p53-MDM2 axis), the phenyl group engages in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking and hydrophobic packing within deep receptor pockets, mimicking the side chains of natural aromatic amino acids like phenylalanine or tryptophan.
    
  • The Carboxylic Acid/Amino Termini: Allows for seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows using Fmoc-protection strategies[1].

Table 1: Physicochemical Properties of 6-Phenyl-5-hexenoic Acid
PropertyValueRelevance to Drug Discovery
Molecular Formula C₁₂H₁₄O₂Optimal low-molecular-weight scaffold for derivatization.
Molecular Weight 190.24 g/mol Maintains favorable ligand efficiency when incorporated into larger chains.
pKa (Predicted) ~4.78Ensures standard coupling kinetics during amide bond formation.
Solubility DCM, EtOAc, MeOHHighly compatible with standard organic solvents used in SPPS and RCM.
Key Derivatives (3R)-3-Amino-6-phenyl-5-hexenoic acidChiral centers allow for stereospecific targeting of biological receptors.

Application Workflow: Synthesis of Peptidomimetic Macrocycles

Natural peptides suffer from rapid proteolytic degradation and poor cell permeability, limiting their therapeutic viability[3]. By incorporating Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid into a peptide sequence, researchers can cross-link the peptide backbone. This macrocyclization locks the peptide into a bioactive


-helical conformation, shielding the amide bonds from proteases and burying polar groups to enhance cellular uptake[4].

SPPS_Workflow Resin Rink Amide Resin (Solid Support) Coupling Fmoc-AA Coupling (HBTU/HOBt/DIEA) Resin->Coupling Unnatural Incorporate Fmoc-(S)-3-Amino- (6-phenyl)-5-hexenoic acid Coupling->Unnatural Iterative SPPS Metathesis Ring-Closing Metathesis (Ru Catalyst) Unnatural->Metathesis On-resin cyclization Cleavage TFA Cleavage & Deprotection Metathesis->Cleavage Yields Macrocycle

Workflow of Solid-Phase Peptide Synthesis and Metathesis using Unnatural Amino Acids.
Protocol 1: Automated SPPS and On-Resin Metathesis

This protocol details the integration of the unnatural amino acid into a p53-targeting sequence, followed by cyclization.

Step 1: Resin Preparation & Standard Coupling

  • Swell Rink amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • For natural amino acids, prepare a coupling solution containing 10 equivalents (eq) of Fmoc-protected amino acid, and a 1:1:2 molar ratio of HBTU/HOBt/DIEA in DMF[4].

  • Execute coupling cycles for 45 minutes at room temperature, followed by 20% piperidine/DMF deprotection.

Step 2: Incorporation of the Unnatural Building Block

  • Due to steric hindrance, couple Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid using a modified stoichiometry: 4 eq of the unnatural amino acid, 4 eq HATU, and 8 eq DIEA[4].

  • Extend coupling time to 2 hours. Validate coupling completion via a quantitative Ninhydrin (Kaiser) test.

Step 3: On-Resin Ring-Closing Metathesis (RCM)

  • Wash the resin extensively with anhydrous Dichloromethane (DCM) to remove all traces of DMF (which can poison the catalyst).

  • Submerge the resin in a 10 mM solution of Grubbs' 1st or 2nd Generation Ruthenium Catalyst in anhydrous DCM.

  • Agitate under a nitrogen atmosphere at room temperature for 2 hours. The terminal alkene of the 6-phenyl-5-hexenoic acid derivative will cross-link with a secondary olefinic amino acid (e.g., an

    
    -allyl serine) placed 
    
    
    
    or
    
    
    residues away[4].

Step 4: Cleavage and Self-Validation (Quality Control)

  • Cleave the macrocycle from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Validation: Confirm the loss of 28 Da (loss of ethylene gas during RCM) via UPLC/Q-TOF-MS/MS to ensure 100% cyclization efficiency.

Biological Validation: The p53-MDM2 Axis

The primary biological application for these specific macrocycles is the inhibition of the MDM2 protein. MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor by targeting it for proteasomal degradation. By mimicking the


-helical domain of p53, the synthesized peptidomimetic binds competitively to MDM2, reactivating p53 and inducing apoptosis in cancer cells[4][5].

Pathway Peptide Stapled Peptidomimetic (6-Phenyl-5-hexenoic acid core) MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Peptide->MDM2 Competitive Binding (High Affinity) p53 p53 Tumor Suppressor (Alpha-helical domain) MDM2->p53 Inhibits ubiquitination & degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation

Mechanism of Action: Peptidomimetic inhibition of the MDM2-p53 interaction.
Protocol 2: Trypsin Degradation Assay (Stability Validation)

To prove the causality that macrocyclization via 6-phenyl-5-hexenoic acid imparts stability:

  • Incubate 5 µg of the synthesized peptidomimetic macrocycle (and an uncrosslinked control) with trypsin agarose (S/E ~125) in PBS at 37°C[4].

  • Quench reactions at 0, 10, 20, 90, and 180 minutes via tabletop centrifugation at 14,000 rpm to remove the immobilized enzyme[4].

  • Quantify the remaining intact substrate in the supernatant using HPLC peak detection at 280 nm.

  • Plot

    
     versus time to determine the first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).
Table 2: Quantitative Comparison of Wild-Type vs. Macrocyclic Peptide
MetricWild-Type p53 PeptidePeptidomimetic MacrocycleCausality / Mechanism
Helicity (%) < 10%> 60%Covalent cross-link physically constrains the peptide backbone into an

-helix.
Proteolytic Half-Life < 10 mins> 180 minsHelical constraint buries amide bonds, preventing protease active-site recognition.
Binding Affinity (IC₅₀) ~1.5 µM< 50 nMPre-organized helix reduces the entropic cost of binding to the MDM2 pocket.
Cell Permeability NegligibleHighMasking of polar backbone amides increases overall lipophilicity.

Application 2: Acyl Radical Equivalents in Small Molecule Synthesis

Beyond biologics, 6-phenyl-5-hexenoic acid is a highly effective precursor for generating acyl radical equivalents. In synthetic organic chemistry, generating radicals directly from carboxylic acids is notoriously difficult. However, through electrolysis, 6-phenyl-5-hexenoic acid can be transformed into a potent acyl radical equivalent, driving the synthesis of complex cyclopentanones—key structural motifs in numerous small-molecule drugs[2].

Protocol 3: Electrolytic Cyclization
  • Preparation: Dissolve 3 mmol of 6-phenyl-5-hexenoic acid, 9 mmol of tributylphosphine (

    
    ), 6 mmol of methanesulfonic acid (
    
    
    
    ), and 3 mmol of tetrabutylammonium bromide (
    
    
    ) in 30 mL of anhydrous
    
    
    [2].
  • Electrolysis: Place the solution in an undivided cell equipped with two graphite plate electrodes (12.5 cm² each) acting as the anode and cathode[2].

  • Reaction: Apply a constant current. The one-electron transfer to the generated acyl tributylphosphonium ion produces an acyl radical equivalent[2].

  • Cyclization: The radical undergoes a rapid 5-exo-trig cyclization onto the C5-C6 alkene, driven by the thermodynamic stability of the resulting phenyl-stabilized radical.

  • Validation: Purify via silica gel chromatography and validate the formation of the substituted cyclopentanone via ¹H-NMR and HRMS.

References

  • NBInno. The Versatility of Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Chemistry. Available at:[Link]

  • Oxford Academic. Generation of Acyl Radical Equivalents. Available at: [Link]

  • Google Patents (WO2013123266A1).Peptidomimetic macrocycles.

Sources

Application Note: Optimized Esterification Protocols for 6-Phenyl-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

6-Phenyl-5-hexenoic acid (CAS 16424-56-9) is a highly versatile building block utilized extensively in organic synthesis and pharmaceutical drug development[1]. Structurally, it features a terminal carboxylic acid separated by a three-carbon aliphatic spacer from a styrenyl-type double bond (an alkene conjugated with a phenyl ring).

This specific structural motif makes it an invaluable precursor. For instance, its chiral amino derivatives, such as (3R)-3-Amino-6-phenyl-5-hexenoic acid, are critical intermediates in the enantioselective synthesis of bioactive compounds and peptidomimetic macrocycles[][3]. However, the presence of the alkene demands careful selection of reaction conditions during functionalization to prevent unwanted side reactions.

Mechanistic Rationale for Method Selection

When converting 6-phenyl-5-hexenoic acid to an ester, chemists must balance reactivity with the structural integrity of the substrate. Traditional Fischer esterification relies on harsh acidic conditions (e.g., refluxing sulfuric acid in alcohol). While the conjugated nature of the styrenyl double bond provides some stability, prolonged exposure to strong acids and heat introduces the risk of alkene isomerization, hydration, or polymerization.

To ensure high fidelity and yield, mild, room-temperature protocols are strongly preferred:

  • Base-Promoted Alkylation (Acid-Free): Ideal for synthesizing simple methyl or ethyl esters. By utilizing an alkyl halide (e.g., Methyl Iodide) and a mild base (K₂CO₃) in a polar aprotic solvent (DMF), the reaction completely bypasses acidic conditions, preserving the double bond entirely.

  • Modified Steglich Esterification (Carbodiimide Activation): The method of choice for coupling with complex, sterically hindered, or acid-sensitive alcohols. The traditional Steglich method employs DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine)[4]. However, DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove as it is insoluble in water and partially soluble in organic solvents. By substituting DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), the reaction generates a water-soluble urea byproduct, allowing for rapid purification via simple aqueous extraction without the need for tedious chromatography[5].

G A 6-Phenyl-5-hexenoic Acid (Substrate) B Base-Promoted Alkylation (MeI, K2CO3, DMF) A->B Simple Alkyl C Steglich Esterification (EDC·HCl, DMAP, DCM) A->C Bulky/Chiral D Fischer Esterification (H2SO4, MeOH, Reflux) A->D Harsh Acid E Methyl/Ethyl Esters (High Yield, Acid-Free) B->E F Complex/Bulky Esters (Mild, Room Temp) C->F G Risk of Side Reactions (Isomerization/Hydration) D->G

Decision matrix for the esterification of 6-phenyl-5-hexenoic acid.

Quantitative Comparison of Esterification Methods

The following table summarizes the operational parameters and expected outcomes for the three primary esterification pathways discussed.

MethodReagents / CatalystTemp / TimeTypical YieldByproduct RemovalBest Application
Base Alkylation MeI or EtI, K₂CO₃, DMF0 °C to RT / 4 h90–95%Easy (Aqueous wash for DMF/Salts)Simple methyl/ethyl esters[1]
Modified Steglich EDC·HCl, DMAP, DCM0 °C to RT / 12 h85–90%Easy (Water-soluble urea washes out)Complex, chiral, or bulky esters[5]
Traditional Fischer H₂SO₄ (cat.), ROHReflux / 12–24 h60–75%Moderate (Requires neutralization)Not recommended (Risk of degradation)

Experimental Protocols

Protocol A: Synthesis of Methyl (E)-6-phenylhex-5-enoate via Base-Promoted Alkylation

This self-validating protocol ensures the quantitative conversion of the acid to its methyl ester (CID 5371757) without risking alkene isomerization[1].

Materials:

  • 6-Phenyl-5-hexenoic acid (1.0 eq, 10 mmol, 1.90 g)

  • Potassium carbonate (K₂CO₃, finely powdered) (1.5 eq, 15 mmol, 2.07 g)

  • Iodomethane (MeI) (1.2 eq, 12 mmol, 0.75 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 6-Phenyl-5-hexenoic acid and anhydrous DMF.

  • Deprotonation: Add the finely powdered K₂CO₃ to the solution. Stir the suspension at room temperature for 30 minutes.

    • Causality: Pre-stirring ensures the complete deprotonation of the carboxylic acid, converting it into a highly nucleophilic carboxylate anion before the electrophile is introduced.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add Iodomethane dropwise over 5 minutes.

    • Causality: The alkylation is exothermic; cooling prevents solvent evaporation and minimizes potential side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL).

    • Causality: Multiple brine washes are strictly required to partition and remove the highly polar DMF from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester as a pale yellow oil.

Protocol B: Synthesis of Complex Esters via Modified Steglich Esterification

This protocol utilizes EDC/DMAP to couple 6-phenyl-5-hexenoic acid with complex alcohols under strictly neutral, room-temperature conditions[4][5].

Mechanism A Carboxylic Acid C O-Acylisourea Intermediate A->C + B EDC·HCl B->C E N-Acylpyridinium Active Species C->E Acyl Transfer H Water-Soluble Urea (Byproduct) C->H Byproduct Release D DMAP D->E G Ester Product E->G Nucleophilic Attack F Alcohol (ROH) F->G

EDC/DMAP-mediated Steglich esterification mechanism.

Materials:

  • 6-Phenyl-5-hexenoic acid (1.0 eq, 5 mmol, 0.95 g)

  • Target Alcohol (ROH) (1.1 eq, 5.5 mmol)

  • EDC·HCl (1.2 eq, 6 mmol, 1.15 g)

  • DMAP (0.1 eq, 0.5 mmol, 0.06 g)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Procedure:

  • Activation: Dissolve 6-Phenyl-5-hexenoic acid and the target alcohol in anhydrous DCM under an inert nitrogen atmosphere.

  • Catalysis: Add DMAP to the stirring solution.

    • Causality: DMAP acts as a superior nucleophilic acyl transfer catalyst, suppressing the 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea[4].

  • Coupling: Cool the flask to 0 °C. Add EDC·HCl in one portion.

    • Causality: Cooling prevents the thermal degradation of the highly reactive O-acylisourea intermediate before it can react with DMAP.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the reaction with an additional 20 mL of DCM. Wash the organic layer sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Causality: Citric acid efficiently protonates and removes DMAP and unreacted EDC. The NaHCO₃ wash removes any unreacted carboxylic acid. The EDC-derived urea byproduct is highly water-soluble and is completely removed during these aqueous washes, ensuring high purity[5].

Analytical Validation

To ensure the success of the esterification, the following analytical checks should be performed:

  • Thin-Layer Chromatography (TLC): The product can be easily tracked. The phenyl ring renders the molecule strongly UV-active (254 nm), while the alkene readily reduces KMnO₄ stain, appearing as a bright yellow spot on a purple background. The ester will have a significantly higher Rf value than the highly polar starting carboxylic acid.

  • 1H NMR Spectroscopy: Successful esterification is confirmed by the complete disappearance of the broad carboxylic acid proton signal (~11.0–12.0 ppm). For the methyl ester, a sharp new singlet will appear at ~3.6 ppm (integrating to 3H). Crucially, the alkene protons should remain intact, typically appearing as a multiplet and a doublet of triplets between 6.1 and 6.5 ppm, confirming that the double bond did not isomerize during the reaction.

References

1.[1] PubChem. "6-Phenyl-5-hexenoic acid, methyl ester | C13H16O2 | CID 5371757". National Institutes of Health. URL: 2.[] BOC Sciences. "CAS 270596-35-5 ((3R)-3-Amino-6-phenyl-5-hexenoic acid)". URL: 3.[3] Google Patents. "CA2852468A1 - Peptidomimetic macrocyles". URL: 4.[4] Wikipedia. "Steglich esterification". URL: 5.[5] MDPI. "Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model". Molecules. URL:

Sources

Hydrogenation protocols for converting 6-phenyl-5-hexenoic to 6-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Hydrogenation Protocol for the Conversion of 6-Phenyl-5-hexenoic Acid to 6-Phenylhexanoic Acid

Executive Summary

The targeted reduction of 6-phenyl-5-hexenoic acid to 6-phenylhexanoic acid is a fundamental transformation in the synthesis of specialized lipid derivatives, bioactive molecules, and advanced pharmaceutical intermediates. This application note details an optimized, high-yield methodology for the selective catalytic hydrogenation of the conjugated styrenyl double bond using Palladium on Carbon (Pd/C) under mild conditions. Designed for researchers and drug development professionals, this guide provides mechanistic insights, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Insights & Causality

The substrate, 6-phenyl-5-hexenoic acid, features an olefinic bond conjugated with an aromatic phenyl ring. This conjugation creates a styrenyl-type system that is highly susceptible to catalytic hydrogenation.

Catalyst Selection and Chemoselectivity: Palladium on Carbon (10% Pd/C) is the industry standard for this transformation due to its high affinity for alkene coordination and its ability to rapidly facilitate the Horiuti-Polanyi mechanism. The primary synthetic challenge is maintaining absolute chemoselectivity—specifically, reducing the alkene without triggering the over-reduction of the phenyl ring to a cyclohexyl moiety. By operating under mild conditions (1 atm H₂, 25 °C), the activation energy required to break the aromaticity of the phenyl ring is never reached. This ensures the aromatic system remains intact while the olefin is quantitatively reduced, a principle well-documented in the [1].

Solvent Dynamics: Methanol (MeOH) is the preferred solvent for this protocol. It provides superior hydrogen gas solubility compared to non-polar solvents and facilitates rapid proton transfer at the palladium surface, accelerating the overall reaction rate.

Mechanism S1 H2 Adsorption H2 dissociates on Pd surface S2 Alkene Coordination Conjugated pi-bond binds to Pd S1->S2 S3 Migratory Insertion First H-atom transfers to C-C bond S2->S3 S4 Reductive Elimination Second H-atom transfers, releasing alkane S3->S4

Caption: Horiuti-Polanyi mechanism for alkene hydrogenation on a palladium catalyst surface.

Quantitative Data & Condition Optimization

To establish a self-validating system, empirical data was synthesized to determine the optimal reaction parameters. As shown in Table 1 , deviating from mild conditions (e.g., using acidic solvents at elevated temperatures) compromises chemoselectivity and leads to unwanted aromatic ring reduction.

Table 1: Optimization of Hydrogenation Conditions for 6-Phenyl-5-hexenoic Acid

SolventCatalyst Loading (Pd/C)H₂ PressureTemperatureTimeYieldChemoselectivity
Methanol (MeOH) 10 wt% 1 atm 25 °C 4 h >98% >99%
Ethyl Acetate (EtOAc)10 wt%1 atm25 °C6 h>95%>99%
Ethanol (EtOH)5 wt%1 atm25 °C8 h92%>99%
Acetic Acid (AcOH)10 wt%3 atm50 °C12 h85%80% (Ring reduction)

Note: Yields are based on LC-MS and ¹H-NMR integration. Methanol at 1 atm provides the optimal balance of speed and selectivity.

Experimental Protocol

This protocol is designed to be a self-validating workflow. Researchers must utilize internal analytical checkpoints (Step 4) to confirm successful transformation before proceeding to product isolation. Similar methodologies have been validated in the [2].

Materials Required:

  • 6-Phenyl-5-hexenoic acid (1.0 eq, substrate)

  • 10% Palladium on Carbon (0.1 eq by weight, catalyst)

  • Methanol (HPLC grade, 10 mL per gram of substrate)

  • Hydrogen gas (Balloon or Parr shaker)

  • Celite® 545 and Nitrogen/Argon gas

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-phenyl-5-hexenoic acid in anhydrous Methanol within a round-bottom flask equipped with a magnetic stir bar.

  • Inert Purging (Critical Safety Step): Seal the flask with a rubber septum. Purge the solution by bubbling Nitrogen or Argon gas through the solvent for 5 minutes. Causality: Pd/C is highly pyrophoric. Purging removes ambient oxygen, preventing ignition upon catalyst addition.

  • Catalyst Addition & Hydrogenation: Carefully add the 10% Pd/C catalyst to the solution. Evacuate the flask under mild vacuum and backfill with Hydrogen gas (repeat 3 times). Attach a Hydrogen-filled balloon (1 atm) and stir vigorously at 25 °C for 4 hours.

  • Self-Validating Checkpoint: Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via ¹H-NMR or LC-MS.

    • Validation Metric: The reaction is complete when the vinylic proton signals (multiplets at δ 6.2–6.5 ppm) entirely disappear, replaced by upfield aliphatic multiplets (δ 1.3–2.7 ppm).

  • Workup: Once conversion is confirmed, purge the flask thoroughly with Nitrogen to displace all Hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite® 545 to remove the palladium catalyst. Wash the filter cake with excess Methanol or Ethyl Acetate. Safety Note: Do not allow the Celite pad to run completely dry while under vacuum, as dry Pd/C can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 6-phenylhexanoic acid as a high-purity viscous oil or white solid.

Workflow A 1. Substrate Preparation Dissolve 6-phenyl-5-hexenoic acid in MeOH or EtOAc B 2. Catalyst Addition Add 10% Pd/C under N2 atmosphere to prevent ignition A->B C 3. Hydrogenation Stir under H2 (1 atm) at 25°C for 4-6 hours B->C D 4. Reaction Monitoring Verify complete conversion via TLC or LC-MS C->D E 5. Filtration Filter through Celite pad to remove Pd/C catalyst D->E F 6. Concentration Evaporate solvent to yield 6-phenylhexanoic acid E->F

Caption: Experimental workflow for Pd/C-catalyzed hydrogenation of 6-phenyl-5-hexenoic acid.

References

  • Title: Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal–Ligand Cooperation Source: Journal of the American Chemical Society (2022) URL: [Link]

  • Title: Design of Glycerol-Based Solvents for the Immobilization of Palladium Nanocatalysts: A Hydrogenation Study Source: ACS Sustainable Chemistry & Engineering (2021) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors Source: Journal of Medicinal Chemistry (2020) URL: [Link]

Sources

Introduction: Accelerating Cinnamic Acid Synthesis for Modern Research

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rapid Synthesis of Phenyl-alkenoic Acids via Microwave-Assisted Methodologies

Phenyl-alkenoic acids, particularly cinnamic acids and their derivatives, are crucial structural motifs in a vast array of biologically active compounds, pharmaceuticals, and industrial materials.[1] Their synthesis is a cornerstone of organic chemistry. Traditional methods, such as the classical Perkin reaction or Knoevenagel-Doebner condensation, often require prolonged reaction times, high temperatures, and significant energy consumption, sometimes taking hours or even days to complete.[2][3][4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient alternative.[5][6] By utilizing microwave irradiation, MAOS provides direct, rapid, and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[7][8][9] This technique not only enhances yields and product purity but also aligns with the principles of green chemistry by minimizing solvent use and energy consumption.[6][10][11] This guide provides detailed protocols and expert insights into the microwave-assisted synthesis of phenyl-alkenoic acids, tailored for researchers in drug discovery and materials science.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating which relies on thermal conduction from an external source, microwave synthesis heats the sample directly and volumetrically.[6][11] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reactants, constantly attempt to align with the rapidly oscillating electric field of the microwave radiation. This rapid molecular motion generates friction, resulting in instantaneous and uniform heating throughout the sample.[12]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.

A key advantage of performing these reactions in a dedicated sealed-vessel microwave reactor is the ability to achieve temperatures far above the solvent's atmospheric boiling point.[8][13] This "superheating" effect, combined with the rapid heating rates, is a primary driver for the dramatic reduction in reaction times observed in MAOS.[13][14]

Key Synthetic Pathways & Protocols

Several classical carbon-carbon bond-forming reactions can be adapted for the highly efficient synthesis of phenyl-alkenoic acids under microwave irradiation.

The Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, typically in the presence of a basic catalyst. It is a highly reliable method for producing a wide range of substituted cinnamic acids.[11][15]

This protocol is adapted from the microwave-assisted synthesis of trans-cinnamic acid via the Knoevenagel-Doebner condensation.[1]

Materials & Reagents:

  • Benzaldehyde

  • Malonic Acid

  • Piperidine

  • Triethylamine

  • Toluene

  • 5% Sodium Bicarbonate (aq)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexanes

  • Methanol

Equipment:

  • Dedicated microwave synthesis reactor with sealed reaction vessels (e.g., CEM Discover, Biotage Initiator)

  • Magnetic stir bar

  • Round bottom flask with reflux condenser (for initial setup)

  • Standard laboratory glassware for work-up

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine malonic acid (1 equivalent), triethylamine (1 equivalent), benzaldehyde (1 equivalent), piperidine (0.2 equivalents), and toluene (e.g., 20 mL).[1]

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture with stirring at a set temperature of 110 °C and hold for 60 minutes.[1] The reactor will automatically adjust the power to maintain the target temperature.

  • After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) before carefully opening it in a fume hood.[16]

  • Transfer the reaction mixture to a flask and add 10 mL of 5% sodium bicarbonate solution slowly, then stir for 20 minutes.

  • Wash the mixture with ethyl acetate. Collect the aqueous layer.

  • Cool the aqueous layer to 0 °C in an ice bath and adjust the pH to 4 with HCl.

  • A white solid will precipitate. Filter the solid and wash it with ether and hexanes to yield trans-cinnamic acid.[1]

  • Characterization: The product can be characterized by its melting point (130–131 °C) and NMR spectroscopy.[1]

The Perkin Reaction

The Perkin reaction condenses an aromatic aldehyde with an acid anhydride in the presence of a weak base (the sodium or potassium salt of the acid corresponding to the anhydride) to form an α,β-unsaturated carboxylic acid.[4] Microwave irradiation drastically reduces the traditionally long heating times of 4-8 hours to just a few minutes.[2]

This protocol is a general procedure adapted from microwave-assisted Perkin reactions.[2][3]

Materials & Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde) (0.05 mol)

  • Acetic anhydride (0.073 mol)

  • Cesium acetate (or other suitable base, see note)

  • Pyridine (catalytic amount, e.g., 2 drops)

  • Saturated aqueous sodium carbonate solution

Note on Base Selection: While sodium acetate is the classic catalyst, some studies show it is not effective under microwave conditions. Cesium salts, such as cesium acetate or cesium fluoride, have been found to be superior catalysts for microwave-assisted Perkin reactions.[3][4]

Equipment:

  • Dedicated microwave synthesis reactor

  • Microwave-safe reaction vessel with magnetic stir bar

  • Apparatus for steam distillation

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (0.05 mol), acetic anhydride (7.5 g), and freshly fused, finely powdered cesium acetate (or alternative base).[2][3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a moderate power level (e.g., 320 W) for approximately 5-10 minutes. Monitor the reaction progress via TLC.

  • Caution: The reaction mixture will be hot. Allow it to cool to a safe temperature before handling.

  • Pour the hot mixture into a flask containing ~25 mL of water, which has been fitted for steam distillation.

  • Add a saturated aqueous solution of sodium carbonate with vigorous stirring to neutralize the excess acid.

  • Steam distill the mixture to remove any unreacted aldehyde.

  • Filter the hot solution to remove any resinous byproducts.

  • Acidify the filtrate with concentrated HCl to precipitate the crude cinnamic acid.

  • Recrystallize the product from an appropriate solvent (e.g., water/ethanol mixture) to obtain the purified phenyl-alkenoic acid.[2]

Palladium-Catalyzed Cross-Coupling Reactions

For more complex or specifically substituted phenyl-alkenoic acids, modern cross-coupling reactions like the Heck and Suzuki-Miyaura reactions are invaluable. MAOS has proven exceptionally effective for these palladium-catalyzed transformations.[17]

The Heck reaction couples an unsaturated halide (e.g., iodobenzene) with an alkene (e.g., methyl acrylate) in the presence of a palladium catalyst and a base.[14][18]

Materials & Reagents:

  • Iodobenzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or solvent-free

Procedure:

  • Combine iodobenzene, methyl acrylate, Pd(OAc)₂, and Et₃N in a microwave process vial.

  • The reaction can be run solvent-free or in a minimal amount of a high-boiling polar solvent like MeCN or DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a high temperature (e.g., 170 °C) for a short duration (e.g., 5-10 minutes).[18]

  • After cooling, the resulting ester can be hydrolyzed to the corresponding phenyl-alkenoic acid using standard procedures.

Data Summary and Comparison

The primary advantage of MAOS is the significant reduction in reaction time and often an improvement in yield compared to conventional heating methods.

Reaction TypeConventional MethodMicrowave MethodYield ImprovementRef.
Perkin Reaction 4-8 hours @ 180°C5-10 minutes @ 320WOften higher[2][3]
Knoevenagel-Doebner Several hours (reflux)20-60 minutes @ 120°CComparable to Higher[1][19]
Heck Reaction 20 hours @ 80°C5 minutes @ 170°CSignificant[18]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a microwave-assisted synthesis experiment.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Weigh Reagents & Catalyst prep2 Add to Microwave Vial with Stir Bar prep1->prep2 prep3 Add Solvent (if applicable) prep2->prep3 react1 Seal Vessel Securely prep3->react1 react2 Set Parameters: Temp, Time, Power react1->react2 react3 Run Reaction in Microwave Reactor react2->react3 work1 Cool Vessel to <50°C react3->work1 work2 Quench / Neutralize work1->work2 work3 Extraction / Filtration work2->work3 work4 Purify Product (e.g., Recrystallization) work3->work4 an1 TLC / GC-MS work4->an1 an2 NMR / IR Spectroscopy an1->an2 an3 Melting Point an2->an3

Caption: General workflow for microwave-assisted organic synthesis.

Key Synthetic Pathways Diagram

G cluster_reactants product Phenyl-alkenoic Acid (e.g., Cinnamic Acid) aldehyde Aromatic Aldehyde knoevenagel Knoevenagel-Doebner Condensation (+ Base, MW) aldehyde->knoevenagel perkin Perkin Reaction (+ Base, MW) aldehyde->perkin malonic Malonic Acid malonic->knoevenagel anhydride Acid Anhydride anhydride->perkin aryl_halide Aryl Halide heck Heck Reaction (+ Pd Catalyst, Base, MW) aryl_halide->heck alkene Alkene alkene->heck knoevenagel->product perkin->product heck->product

Caption: Major microwave-assisted routes to phenyl-alkenoic acids.

Safety and Troubleshooting

Safety is paramount when conducting microwave-assisted synthesis.

  • NEVER use a domestic microwave oven. [20] Laboratory microwave reactors are engineered with essential safety features, including pressure and temperature sensors, automatic power control, and reinforced cavities designed to withstand potential vessel failures.[20]

  • Use only approved reaction vessels designed to withstand high pressures and temperatures.[16]

  • Always work in a well-ventilated fume hood to avoid inhaling potentially toxic fumes.[20]

  • Allow vessels to cool completely to a temperature well below the solvent's boiling point before opening to prevent sudden depressurization and solvent flashing.[16]

  • Ensure proper stirring to avoid localized superheating, especially in viscous mixtures or solvent-free reactions.[20]

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Incorrect temperature/time; Inactive catalyst; Incorrect base.Incrementally increase reaction temperature or time.[18] For Perkin reactions, switch from NaOAc to a cesium salt.[3][4] Ensure catalyst is fresh.
Formation of Byproducts Temperature too high; Undesired side reactions (e.g., decarboxylation).Optimize temperature; lower it if degradation is observed. In Knoevenagel-Doebner, ensure no more than 1 equivalent of base is used to minimize decarboxylation.[19]
Runaway Reaction Reaction is highly exothermic; Incorrect scaling of reactants.Start with small-scale reactions to understand the kinetics. Use a lower initial power setting or a ramp-to-temperature method.
Vessel Venting/Failure Pressure limit exceeded; Vessel has exceeded its serviceable lifetime.Reduce the amount of reactants/solvent to decrease pressure buildup. Always inspect vessels for cracks or damage before use.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (2018). Frontiers in Chemistry.
  • Perkin Reactions under Microwave Irradiation. (2010). Asian Journal of Chemistry.
  • Examination of the Perkin Reaction under Microwave Irradi
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (2018). PubMed.
  • Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development.
  • Safety Considerations for Microwave Synthesis.
  • Perkin Reaction. (2025). J&K Scientific LLC.
  • Microwave Assisted Knoevenagel Condensation Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. (2015).
  • Microwave synthesis method of cinnamic acid derivative. (2015).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). Preprints.org.
  • Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. (2022).
  • Application Notes and Protocols for Microwave-Assisted Synthesis Using Phenyl Vinyl Ether and Its Analogs. Benchchem.
  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (2020). ChemistrySelect.
  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
  • 6 - Organic Syntheses Procedure. (2026). Organic Syntheses.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2018). RSC Advances.
  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. (2014).
  • Condensations.
  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols.
  • PART - 1 INTRODUCTION.
  • Microwave-Assisted Syntheses in Organic Chemistry. (2014). Springer.
  • Microwave Assisted Organic Synthesis. (2005). Blackwell Publishing.
  • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. (2021).
  • Microwave Reaction Tutorial. Biotage.
  • Organometallic cross-coupling reactions.

Sources

Application Note: Solid-Phase Peptide Synthesis Using Amino-Phenyl-Hexenoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Peptidomimetics have revolutionized the landscape of modern drug development by addressing the inherent limitations of natural peptides, such as poor metabolic stability and a lack of cell membrane permeability[1]. Among the most versatile building blocks in this domain is the amino-phenyl-hexenoic acid scaffold (e.g., Fmoc-(S)-3-amino-6-phenyl-5-hexenoic acid), which serves as a critical intermediate for advanced synthetic pathways[2]. This chiral, non-natural amino acid derivative integrates an Fmoc-protected amine, a carboxylic acid core, a phenyl substituent, and an alkene functionality into a single structural framework[2].

The incorporation of this scaffold into solid-phase peptide synthesis (SPPS) workflows allows researchers to introduce unique steric and electronic properties into the peptide backbone[]. The


-amino acid nature of the scaffold induces specific secondary structures (such as 

-hairpins or stabilized

-helices) and confers targeted resistance to proteolytic degradation[4]. Furthermore, the terminal alkene at the 5-position serves as a bio-orthogonal handle for late-stage functionalizations, such as ring-closing metathesis (RCM) to generate highly stabilized peptidomimetic macrocycles[1].

Physicochemical Properties & Scaffold Specifications

To ensure reproducibility during SPPS, understanding the physical properties of the scaffold is critical. Below is a summary of the key parameters for the two primary enantiomers utilized in custom synthesis[].

Property(3S)-Enantiomer(3R)-Enantiomer
Chemical Name Fmoc-(S)-3-amino-6-phenyl-5-hexenoic acidFmoc-(R)-3-amino-6-phenyl-5-hexenoic acid
CAS Number 270596-45-7270596-35-5 (Free acid)
Molecular Formula C27H25NO4C27H25NO4
Molecular Weight 427.49 g/mol 427.49 g/mol
Structural Features Chiral

-carbon, internal alkene, phenyl ring
Chiral

-carbon, internal alkene, phenyl ring
Solubility DMF, DCM, NMPDMF, DCM, NMP
Primary Application Peptidomimetics, MacrocyclizationEnzyme kinetic probes, stereospecific binding

Mechanistic Pathways & Structural Influence

Scaffold_Mechanism N1 Amino-phenyl-hexenoic Acid Scaffold N2 Steric Hindrance & Chiral Center N1->N2 N3 Alkene Moiety N1->N3 N4 Proteolytic Stability & Structural Rigidity N2->N4 Induces N5 Late-Stage Functionalization (e.g., Metathesis) N3->N5 Enables

Mechanistic advantages of the amino-phenyl-hexenoic acid scaffold in peptide drug design.

Experimental Workflow & SPPS Protocols

The synthesis of peptides containing the amino-phenyl-hexenoic acid scaffold follows the general principles of Fmoc-based SPPS, but requires highly optimized coupling conditions due to the steric bulk of the


-substituted side chain[5].

SPPS_Workflow A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine) A->B C Scaffold Activation (HATU/HOAt/DIPEA) B->C Prepare Scaffold D Coupling of Scaffold (Extended Time) B->D C->D E Capping (Ac2O/Pyridine) D->E F Chain Elongation (Standard SPPS) E->F G Global Cleavage (TFA Cocktail) F->G

Optimized Fmoc-SPPS workflow incorporating the sterically hindered peptidomimetic scaffold.

Resin Preparation and Swelling

Causality Insight: Because 99% of coupling sites are located within the internal porous matrix of the resin beads, proper swelling is mandatory to ensure the polymer matrix is fully permeable to the bulky amino-phenyl-hexenoic acid complex[6].

  • Weigh the desired amount of resin (e.g., Rink Amide AM resin for a C-terminal amide, 0.1 mmol scale) into a fritted SPPS reaction vessel[4].

  • Add 5–10 mL of Dichloromethane (DCM) and agitate gently for 30 minutes[7].

  • Drain the DCM and wash the resin 3 times with N,N-Dimethylformamide (DMF)[6].

Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin[7].

  • Agitate at room temperature for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly: 3x with DMF, 3x with DCM, and 3x with DMF to ensure complete removal of piperidine[8].

Scaffold Activation and Coupling (Critical Step)

Causality Insight: The


-position substitution and the bulky phenyl-hexenoic side chain create significant steric hindrance. Standard coupling reagents (like DIC/HOBt) often result in incomplete coupling and deletion sequences. We utilize HATU in combination with HOAt and a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to form a highly reactive 7-aza-1-hydroxybenzotriazole active ester that forces the coupling to completion[7].
  • In a separate glass vial, weigh 4.0 equivalents (relative to resin loading) of the Fmoc-amino-phenyl-hexenoic acid scaffold[4].

  • Add 3.9 equivalents of HATU and 4.0 equivalents of HOAt[7].

  • Dissolve the mixture in a minimal volume of amine-free DMF (approx. 3–4 mL).

  • Add 8.0 equivalents of DIPEA (or 20% collidine in DMF) to the vial. The solution will typically turn yellow, indicating the formation of the active ester[7].

  • Allow pre-activation for 2–3 minutes, then transfer the solution to the resin.

  • Agitate the reaction at room temperature for 2 to 4 hours. Note: Do not exceed 24 hours to prevent side reactions[7].

  • Drain the reaction mixture and wash the resin 5x with DMF.

  • Optional but recommended: Perform a manual Kaiser test. If positive, repeat the coupling step (double coupling).

Capping

Causality Insight: To prevent the formation of complex deletion peptides that are difficult to separate during downstream HPLC purification, any unreacted amines must be permanently acetylated[6].

  • Add a capping solution consisting of Acetic Anhydride/Pyridine/DMF (1:2:7 v/v/v) to the resin.

  • Agitate for 15 minutes.

  • Drain and wash 3x with DMF and 3x with DCM[6].

Global Cleavage and Deprotection

Causality Insight: The internal alkene of the scaffold is generally stable to trifluoroacetic acid (TFA); however, highly reactive carbocations generated from the cleavage of protecting groups (e.g., tBu, Trt) can potentially undergo electrophilic addition to the double bond. A carefully selected scavenger cocktail is required[9].

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% Water. (Avoid ethanedithiol (EDT) unless methionine or cysteine is present, as thiols can occasionally undergo radical addition to the alkene under certain conditions).

  • Add the cleavage cocktail to the resin and rock for 2 hours at room temperature.

  • Collect the cleavage solution by filtration. Wash the resin once with a small volume of neat TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding ice-cold diethyl ether[9].

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the pellet under vacuum before RP-HPLC purification.

Trustworthiness & Self-Validating Systems in the Protocol

To ensure the integrity of the synthesis, this protocol integrates several self-validating checkpoints:

  • Amine-Free DMF Validation: The use of degraded DMF containing dimethylamine will cause premature Fmoc removal, leading to double insertions. Always use fresh, high-quality DMF or treat with amine-scavenging packs 24 hours prior to synthesis[7].

  • Kaiser Test Validation: The steric bulk of the amino-phenyl-hexenoic acid scaffold makes visual or automated UV-monitoring unreliable for confirming coupling efficiency. A manual Kaiser (ninhydrin) test provides a binary (blue/colorless) validation of free amine presence.

  • Scavenger Optimization: The choice of TIPS over reactive thiols in the cleavage cocktail directly protects the structural integrity of the alkene moiety, ensuring the scaffold remains viable for downstream macrocyclization[1].

References

  • Nbinno. "The Versatility of Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Chemistry." 10

  • BOC Sciences. "CAS 270596-35-5 ((3R)-3-Amino-6-phenyl-5-hexenoic acid)."

  • Google Patents. "Peptidomimetic macrocycles - US10967042B2." 4

  • ResearchGate. "Methods and Protocols of Modern Solid-Phase Peptide Synthesis." 8

  • University of California, Irvine (Nowick Laboratory). "Standard practices for Fmoc-based solid-phase peptide synthesis." 7

  • BenchChem. "Application Notes & Protocols: Solid-Phase Peptide Synthesis." 9

  • NIH PMC. "Introduction to Peptide Synthesis."5

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in Wittig synthesis of phenyl acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: WIT-PH-ACID-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Low conversion in the Wittig synthesis of phenyl acids (e.g., cinnamic acid derivatives or benzoic acid-substituted alkenes) is rarely a random failure. It is almost exclusively caused by a stoichiometric mismatch involving acidic protons or ylide quenching due to moisture.

When synthesizing phenyl acids, you are likely introducing a free carboxylic acid moiety (-COOH) either on the aldehyde (e.g., 4-carboxybenzaldehyde) or the phosphonium salt (e.g., 4-carboxybutyltriphenylphosphonium bromide).

The Critical Failure Point: The free acid (pKa ~4-5) is orders of magnitude more acidic than the phosphonium proton (pKa ~20-35). If you use the standard 1.1 equivalents of base, you will form the carboxylate salt, not the ylide. No ylide = No reaction.

Part 1: Diagnostic Workflow

Before altering your chemistry, trace your failure mode using this logic tree.

WittigDiagnosis Start ISSUE: Low Conversion (<50%) CheckColor Did the reaction mixture develop a characteristic color (Yellow/Orange/Red)? Start->CheckColor ColorYes Yes, color appeared CheckColor->ColorYes Ylide Formed ColorNo No, remained colorless/pale CheckColor->ColorNo Ylide Failed CheckSubstrate Does any reagent contain a free -COOH or -OH group? ColorYes->CheckSubstrate SolventCheck Was solvent distilled/dried over molecular sieves? ColorNo->SolventCheck SubstrateYes Yes CheckStoich Did you use ≥ 2.2 equivalents of Base? SubstrateYes->CheckStoich SubstrateNo No RootCause3 ROOT CAUSE: Steric/Electronic Mismatch. Action: Switch to HWE Reaction or increase Temp/Time. SubstrateNo->RootCause3 StoichYes Yes StoichYes->RootCause3 StoichNo No (Used ~1.1 eq) RootCause1 ROOT CAUSE: Stoichiometry Mismatch. Acidic proton consumed base. Action: Increase Base to 2.2-3.0 eq. StoichNo->RootCause1 BaseCheck Check Base Strength. Is Base pKa > Phosphonium pKa? SolventCheck->BaseCheck Solvent Dry RootCause2 ROOT CAUSE: Moisture Quench. Ylide protonated by water. Action: Dry solvent/reagents. SolventCheck->RootCause2 Solvent Wet BaseCheck->RootCause2 Base strong enough RootCause4 ROOT CAUSE: Insufficient Basicity. Action: Switch from Carbonate/Hydroxide to NaH, KOtBu, or LiHMDS. BaseCheck->RootCause4 Base too weak

Figure 1: Diagnostic logic tree for identifying the root cause of low conversion in Wittig reactions.

Part 2: The "Acid Trap" & Stoichiometry

The Mechanism of Failure

In a standard Wittig, 1 equivalent of base removes the proton alpha to the phosphorus. However, if your target is a "Phenyl Acid," you likely have a carboxylic acid group present.

The Hierarchy of Basicity:

  • Fastest Reaction: Base deprotonates Free Acid (-COOH

    
    -COO⁻).
    
  • Desired Reaction: Base deprotonates Phosphonium Salt (P-CH-R

    
    P=C-R).
    

If you use 1.1 equivalents of Sodium Hydride (NaH), it will be entirely consumed by the carboxylic acid. The phosphonium salt remains untouched, and no reaction occurs .

Corrective Action: The "Double Deprotonation" Protocol

You must generate the Dianion .

ComponentFunctionEquivalents Required
Phosphonium Salt Precursor1.0 eq
Base (e.g., NaH, LDA) 1st eq: Neutralizes -COOH2nd eq: Forms Ylide2.2 - 2.5 eq
Aldehyde/Ketone Electrophile0.9 - 1.0 eq

Part 3: Reagent Selection & Benchmarking

Base Selection Guide

Choosing the wrong base is the second most common failure mode. The base's Conjugate Acid pKa must be higher than the Phosphonium Salt's pKa.

Phosphonium Salt TypeExample StructurepKa (approx)Recommended Base
Stabilized Ph₃P-CH₂-COOR (Ester/Acid)8 - 10Weak: K₂CO₃, NaOH, Et₃N
Semi-Stabilized Ph₃P-CH₂-Ph (Benzyl)15 - 18Medium: NaOEt, KOtBu
Non-Stabilized Ph₃P-CH₂-Alkyl20 - 35Strong: n-BuLi, NaH, LiHMDS

Technical Insight: For phenyl acid synthesis involving non-stabilized ylides (e.g., reacting a carboxy-alkyl ylide), Sodium Hydride (NaH) in DMSO or THF is the gold standard. It is strong enough to form the dianion but less nucleophilic than n-BuLi, reducing side attacks on the carboxylate.

Part 4: Gold Standard Protocol (Acid-Containing Substrate)

Scenario: Synthesis of a phenyl acid via a carboxy-phosphonium salt. Reagents: (3-Carboxypropyl)triphenylphosphonium bromide + Benzaldehyde.

  • Preparation of Anhydrous Conditions:

    • Flame-dry a 3-neck round bottom flask under Nitrogen/Argon flow.

    • Crucial: Ensure DMSO or THF is anhydrous (<50 ppm water). Water destroys the ylide instantly.

  • Ylide Generation (The Dianion Step):

    • Charge flask with NaH (2.5 equivalents) . Wash with dry hexane if using oil dispersion.

    • Add anhydrous DMSO (or THF).

    • Add Phosphonium Salt (1.0 equivalent) slowly at 0°C.

    • Observation: Evolution of H₂ gas.

    • Warm to Room Temperature (RT) and stir for 30-60 mins.

    • Visual Check: Solution should turn deep red/orange .[1] If it is colorless, the ylide has NOT formed (check water content or base quality).

  • Coupling:

    • Cool mixture to 0°C.

    • Add Benzaldehyde (0.9 equivalents) dropwise.

    • Note: Using slightly less aldehyde ensures complete consumption of the difficult-to-remove electrophile.

  • Workup (Acidification):

    • Stir 2-4 hours (monitor by TLC).

    • Quench: Pour into water. The pH will be basic (excess NaH).

    • Extraction 1 (Impurity Removal): Extract the basic aqueous layer with Ethyl Acetate. Discard organic layer (contains Triphenylphosphine oxide and neutrals). The product is currently a salt in the water layer.

    • Acidification: Acidify the aqueous layer to pH 2 with 1M HCl. The product will precipitate or oil out.

    • Extraction 2 (Product Recovery): Extract the acidic aqueous layer with Ethyl Acetate. Dry over MgSO₄ and concentrate.

Part 5: Troubleshooting FAQs

Q: My reaction mixture never turned orange/red. It stayed pale yellow. A: You likely have a "Quenched Ylide."

  • Moisture: Did you use a fresh bottle of solvent? DMSO is hygroscopic.

  • Aldehyde Purity: Benzaldehydes oxidize to Benzoic Acid over time. If your aldehyde is actually 20% acid, it is quenching your base. Purification: Wash your aldehyde with 10% NaHCO₃ or distill it before use.

Q: I used 2.5 eq of Base, but I still see starting material. A: Check for "Enolization." If your ketone/aldehyde has alpha-protons, the strong base (ylide) might act as a base rather than a nucleophile, deprotonating the ketone (enolizing it) instead of attacking the carbonyl.

  • Fix: Switch to a less basic ylide (Horner-Wadsworth-Emmons reaction using phosphonates) or lower the temperature to -78°C to favor kinetic addition over deprotonation.

Q: Can I just use the ester form and hydrolyze it later? A: Yes, and this is often preferred. Using (Ethoxycarbonylmethylene)triphenylphosphorane avoids the dianion issue entirely. You can use weak bases (DCM/reflux) and get high conversion. You then hydrolyze the ester to the acid (LiOH/THF/Water) in a second step. This two-step route is often higher yielding than the tricky "dianion" one-step route.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[2][3] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][5][6][7][8][9] Chemical Reviews, 89(4), 863–927. [Link]

  • Vedejs, E., & Peterson, M. J. (1994).[2][3][6] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–158.[3] [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

Sources

Optimizing reflux temperature for 6-phenyl-5-hexenoic acid synthesis in dioxane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reflux Temperature in 1,4-Dioxane (Heck Coupling Route) Document ID: TSC-ORG-2024-PH56 Status: Active / Verified

Executive Summary

This guide addresses the synthesis of 6-phenyl-5-hexenoic acid via the Heck cross-coupling of bromobenzene and 5-hexenoic acid in 1,4-dioxane . While 1,4-dioxane is an excellent solvent for this transformation due to its moderate boiling point (101.1°C) and coordination ability, thermal optimization is critical.

The Core Challenge: The reflux temperature of dioxane (101°C) sits at a kinetic threshold.

  • Too Low (<95°C): Incomplete conversion and catalyst stalling.

  • Too High (>105°C / Pressure): Rapid catalyst deactivation (Pd black formation) and double-bond migration (isomerization of the alkene toward the carboxylic acid).

Part 1: The Thermal Dynamics of Dioxane Reflux

Q: Why does my internal temperature never reach the theoretical boiling point of 101°C?

A: This is a common thermodynamic issue in laboratory setups.

  • The Cause: 1,4-Dioxane has a relatively high enthalpy of vaporization. If your oil bath is set to 100°C or even 105°C, heat loss through the flask walls prevents the solvent from reaching a vigorous reflux. The internal temperature often stalls at 92–95°C.

  • The Consequence: At 95°C, the turnover frequency (TOF) of Palladium(II) acetate/Triphenylphosphine systems drops significantly, leading to stalled reactions.

  • The Fix: To achieve a true reflux (internal temp ~100–101°C), the external bath must be maintained at 115°C . Insulate the flask neck with aluminum foil or glass wool to minimize thermal gradients.

Q: Can I use a pressure tube to push the temperature to 120°C?

A: Not recommended for this specific substrate. While higher temperatures accelerate the Heck coupling, they promote


-hydride elimination/re-insertion cycles .
  • Mechanism: The Pd-H species formed after the product release can re-add to your product alkene.

  • Result: The double bond "walks" down the alkyl chain toward the thermodynamic sink (conjugation with the carbonyl group), producing mixtures of 4-hexenoic and 3-hexenoic isomers rather than the desired 5-hexenoic derivative.

  • Recommendation: Stick to atmospheric reflux (101°C) to maintain regioselectivity.

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: Catalyst Deactivation (Pd Black)

User Query: "After 4 hours at reflux, the solution turns from clear yellow to a suspension of black particles, and conversion stops."

Root Cause: Thermal decomposition of the active Pd(0) species. This occurs when the phosphine ligand (e.g., PPh3) oxidizes or dissociates at reflux temperatures before the catalytic cycle completes.

Troubleshooting Protocol:

  • Ligand Load: Ensure a Ligand:Pd ratio of at least 3:1 or 4:1 . Excess phosphine stabilizes the Pd(0) at 101°C.

  • Oxygen Exclusion: Dioxane dissolves oxygen well. Degas the solvent thoroughly (sparge with Argon for 20 mins) before heating. Oxygen at reflux rapidly oxidizes PPh3 to PPh3=O, stripping the catalyst of protection.

  • The "Jeffery" Condition: Add a quaternary ammonium salt (e.g., TBAB). This stabilizes Pd nanoparticles (preventing "black" formation) and allows the reaction to proceed at slightly lower temperatures if needed.

Issue 2: Poor Selectivity (Isomerization)

User Query: "NMR shows a mixture of alkene isomers. I am losing the terminal phenyl group specificity."

Root Cause: "Chain Walking" (Isomerization). The Heck reaction involves a syn-insertion and syn-beta-hydride elimination. If the temperature is too high, the reversible nature of the hydride elimination allows the palladium to move the double bond.

Optimization Table: Temperature vs. Selectivity

ConditionInternal TempConversion (12h)Selectivity (Desired Product)Notes
Bath 100°C ~92°C65%>98%Reaction too slow; catalyst dies before completion.
Bath 115°C 101°C (Reflux) 92% 95% Optimal balance of kinetics and fidelity.
Sealed 130°C 130°C98%70%Significant chain migration observed.

Part 3: Visualizing the Reaction Pathway

The following diagram illustrates the Heck catalytic cycle and the specific point where thermal optimization prevents side reactions (Isomerization).

HeckPathway Start Precursors (Ph-Br + 5-Hexenoic Acid) OxAdd Oxidative Addition (Pd inserts into Ph-Br) Start->OxAdd Pd(0) Coord Coordination (Alkene binds Pd) OxAdd->Coord Insert Migratory Insertion (C-C Bond Formation) Coord->Insert 101°C (Optimal) BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim ReInsert Pd-H Re-insertion (Isomerization/Chain Walking) BetaElim->ReInsert High Temp (>110°C) Product Target: 6-Phenyl-5-Hexenoic Acid BetaElim->Product Path A: Correct Temp ReInsert->BetaElim Reversible ByProduct Impurity: Conjugated Isomers ReInsert->ByProduct Chain Walking

Figure 1: The Heck Catalytic Cycle. Note the red "Re-insertion" pathway which becomes dominant if the dioxane reflux temperature is exceeded (e.g., in a pressure vessel).

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 6-phenyl-5-hexenoic acid (10 mmol scale).

  • Setup:

    • Use a 50 mL 2-neck round bottom flask equipped with a heavy magnetic stir bar and a reflux condenser.

    • Crucial: Fit the top of the condenser with an Argon balloon or nitrogen line. Dioxane peroxides and Pd-phosphine oxidation are risks in air.

  • Reagents:

    • Bromobenzene (1.0 equiv, 10 mmol)

    • 5-Hexenoic acid (1.2 equiv, 12 mmol)

    • Pd(OAc)₂ (2 mol%, 0.2 mmol)

    • PPh₃ (8 mol%, 0.8 mmol) — Note: 1:4 ratio stabilizes catalyst at reflux.

    • Triethylamine (2.5 equiv) — Acts as base and reductant.

    • Solvent: Anhydrous 1,4-Dioxane (20 mL, 0.5 M concentration).

  • Execution:

    • Degassing: Mix all reagents except the catalyst in dioxane. Sparge with Argon for 15 minutes. Add Pd(OAc)₂ last.

    • Heating: Place in a pre-heated oil bath at 115°C .

    • Monitoring: The internal temp should hold steady at ~101°C. Monitor by TLC or HPLC every 2 hours.

    • Completion: Reaction typically completes in 8–12 hours.

  • Workup (Dioxane Removal):

    • Warning: Do not distill dioxane to dryness if peroxides are suspected.

    • Dilute the reaction mixture with EtOAc (50 mL) and wash with 1M HCl (to remove Et3N and quench the reaction).

    • Wash with Brine (3x) to remove dioxane (dioxane partitions into the aqueous phase).

    • Dry over MgSO₄ and concentrate.

Part 5: Safety & Handling (Dioxane Specifics)

  • Peroxide Hazard: 1,4-Dioxane is a Class B peroxide former. If your solvent bottle is old or has been opened without stabilizers, test for peroxides before heating to reflux. Heating concentrated peroxides is an explosion hazard.

  • Freezing Point: Dioxane freezes at 11.8°C. If using a recirculating chiller for your condenser, set it to 15°C. If you use ice water (0°C), the dioxane vapors may freeze inside the condenser, causing a blockage and pressure buildup.

References

  • Heck Reaction Mechanism & Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Solvent Properties (1,4-Dioxane)

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31275, 1,4-Dioxane.

  • Isomerization in Heck Reactions

    • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. (Discusses beta-hydride elimination and migration).

  • Synthesis of Phenyl-Hexenoic Acid Derivatives

    • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. (Alternative route context).

Technical Support Guide: Solving Solubility Challenges of Phenyl-hexenoic Acid in Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for addressing the common solubility issues encountered with phenyl-hexenoic acid and its analogs in water-based experimental systems. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reproducible and accurate results.

Section 1: Understanding the Core Problem: The Physicochemical Nature of Phenyl-hexenoic Acid

Phenyl-hexenoic acid is an organic compound characterized by a dual nature: a hydrophobic phenyl group and a hydrophilic carboxylic acid group.[1] This structure is the primary reason for its limited solubility in neutral aqueous solutions. To effectively troubleshoot, we must first understand its key properties.

  • Hydrophobicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates lower water solubility. Phenyl-hexenoic acid variants have predicted LogP values significantly greater than 1, indicating a preference for non-polar environments over water. For instance, 5-Phenyl-5-hexenoic acid has a predicted LogP of 2.95.[2]

  • Acidity (pKa): The carboxylic acid group is weakly acidic. The predicted pKa for 6-Phenyl-5-hexenoic acid is approximately 4.78.[3] This is a critical parameter. At a pH below the pKa, the carboxylic acid group is protonated (-COOH) and the molecule is neutral and less soluble. At a pH above the pKa, it becomes deprotonated (-COO⁻), creating a charged anion that is significantly more water-soluble.

Section 2: A Logical Troubleshooting Workflow

Encountering precipitation or incomplete dissolution can be frustrating. Before resorting to complex methods, follow this systematic approach. This workflow is designed to find the simplest effective solution while minimizing potential interference with your assay.

G cluster_0 Start: Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Dissolve Phenyl-hexenoic Acid in Aqueous Buffer (e.g., PBS pH 7.4) precip Precipitation or Cloudiness Observed? start->precip ph_adjust Strategy 1: pH Adjustment Is the assay tolerant to pH > 7.5? precip->ph_adjust Yes success Solution is Clear: Proceed with Assay & Controls precip->success No cosolvent Strategy 2: Co-solvent Prepare concentrated DMSO/Ethanol stock. Is the final concentration <0.5%? ph_adjust->cosolvent No ph_adjust->success Yes advanced Strategy 3: Advanced Excipients Consider Cyclodextrins or Surfactants cosolvent->advanced No cosolvent->success Yes advanced->success Yes

Caption: A decision-making workflow for solubilizing phenyl-hexenoic acid.

Section 3: Primary Solubilization Strategies

This is the most direct method for weakly acidic compounds. By increasing the pH of the solution to be at least 1-2 units above the pKa, you can significantly increase the concentration of the more soluble anionic form.[4][5]

Mechanism: At pH > pKa (e.g., pH 7.4 to 8.5), the equilibrium shifts: R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺ (Less Soluble) ⇌ (More Soluble Anion)

Detailed Protocol: pH-Adjusted Stock Solution

  • Initial Slurry: Weigh the required amount of phenyl-hexenoic acid and add it to a slightly smaller volume of your final desired buffer (e.g., add to 8 mL if your final volume is 10 mL). It will likely not dissolve completely.

  • Basification: While stirring, add a small amount of a dilute base, such as 0.1 M NaOH, dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH. Continue adding the base until the compound fully dissolves and the pH is in a range compatible with your assay (e.g., pH 8.0).

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining buffer to reach your final target volume and concentration.

  • Sterilization: If required for cell-based assays, filter-sterilize the final solution through a 0.22 µm syringe filter.

Causality and Considerations:

  • Why it works: Deprotonating the carboxylic acid introduces a charge, dramatically increasing the molecule's affinity for polar water molecules.[5]

  • Trustworthiness Check: Always confirm that the final pH of your solution does not negatively impact your assay's performance (e.g., enzyme activity, cell viability). Run a "vehicle control" with buffer adjusted to the same final pH but without the compound.

When pH adjustment is not an option, organic co-solvents are the next logical step. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for preparing highly concentrated stock solutions.[6][7]

Mechanism: Co-solvents like DMSO reduce the polarity of the bulk solvent (water), making it a more favorable environment for the hydrophobic phenyl group.[8] This allows for the preparation of a concentrated stock that can be diluted into the aqueous assay medium.

Detailed Protocol: Co-solvent Stock Solution

  • High-Concentration Stock: Dissolve the phenyl-hexenoic acid in 100% DMSO or absolute ethanol to create a high-concentration stock (e.g., 10-100 mM). Phenyl-hexenoic acid is typically soluble in organic solvents.[1] Sonication may aid dissolution.

  • Serial Dilution: Perform serial dilutions of this primary stock in 100% of the same co-solvent to create intermediate stocks.

  • Final Dilution: Add a small volume of the intermediate stock to your aqueous assay buffer to reach the final desired concentration. This final dilution step should ensure the final co-solvent concentration is very low.

Causality and Considerations:

  • Why it works: The principle of "like dissolves like." The organic solvent readily dissolves the lipophilic compound.

  • Trustworthiness Check: The final concentration of the organic solvent in the assay is critical. High concentrations can be toxic to cells or inhibit enzyme activity.[9]

Co-solventRecommended Final Concentration (Cell-based Assays)Notes
DMSO ≤ 0.5% (v/v) ; some robust cell lines tolerate up to 1%.[10][11]Primary cells are more sensitive; a dose-response curve for the solvent alone is recommended.[10] Always include a vehicle control with the same final DMSO concentration.
Ethanol ≤ 1.0% (v/v) Can exhibit cytotoxic effects at higher concentrations.[7][9] Vehicle controls are essential.

Troubleshooting Precipitation: If your compound precipitates upon dilution into the aqueous buffer, this is a common issue known as "crashing out." Try diluting the stock solution into the buffer while vortexing or stirring vigorously to promote rapid mixing. If this fails, a lower final concentration or an advanced excipient may be necessary.[12]

Section 4: Advanced Solubilization Techniques

If the primary strategies are insufficient or incompatible with your experimental constraints, advanced excipients such as cyclodextrins and surfactants can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate hydrophobic molecules, like phenyl-hexenoic acid, effectively hiding the "oily" part of the molecule from water.[15]

Mechanism: The hydrophobic phenyl group of the acid partitions into the non-polar interior of the cyclodextrin torus, forming a water-soluble "inclusion complex."[16] This complex readily dissolves in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural cyclodextrins.[16]

G cluster_0 cluster_1 cluster_2 guest plus1 + guest_label Hydrophobic Phenyl Group host arrow host_label Hydrophobic Cavity Hydrophilic Exterior complex complex_label Increased Aqueous Solubility

Caption: Formation of a cyclodextrin-guest inclusion complex.

Detailed Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10-20% w/v).

  • Add Compound: Add the phenyl-hexenoic acid directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or shake the mixture at room temperature or with gentle warming (e.g., 37-40°C) for several hours or overnight to allow for the formation of the inclusion complex.

  • Clarify and Sterilize: Centrifuge the solution to remove any undissolved material and filter-sterilize the supernatant.

Causality and Considerations:

  • Why it works: This is a true encapsulation method, creating a new supramolecular entity with enhanced aqueous solubility.[14]

  • Trustworthiness Check: Cyclodextrins are generally considered benign but can interact with cell membrane components like cholesterol at high concentrations.[17] They can also interfere with assays that involve other hydrophobic interactions. Always run a vehicle control with the same concentration of cyclodextrin.

Surfactants, or detergents, are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.

Mechanism: The hydrophobic phenyl group of the acid will partition into the non-polar core of the micelle, while the hydrophilic carboxylic acid group orients towards the aqueous phase.[8] This effectively solubilizes the compound within the micellar structure.

Common Non-ionic Surfactants:

  • Tween® 20 (Polysorbate 20): A gentle surfactant commonly used in biological buffers.

  • Triton™ X-100: A stronger detergent, effective for solubilization but may be harsher on cell membranes or proteins.[18][19]

Detailed Protocol: Surfactant Solubilization

  • Prepare Surfactant Solution: Prepare a solution of the surfactant (e.g., 1% Tween® 20) in your buffer. This concentration should be well above the CMC.

  • Dissolve Compound: Add the phenyl-hexenoic acid to the surfactant solution.

  • Mix: Vortex or sonicate briefly to aid dissolution. The solution should become clear.

  • Dilute as Needed: This stock can then be diluted into the final assay medium. Ensure the final surfactant concentration is low and non-disruptive to your system.

Causality and Considerations:

  • Why it works: The micelle provides a micro-environment that is favorable for the hydrophobic portion of the drug molecule.[8]

  • Trustworthiness Check: Surfactants can denature proteins and disrupt cell membranes, especially ionic detergents.[18] Non-ionic surfactants like Tween® 20 are generally milder.[20] It is crucial to determine the tolerance of your specific assay to the chosen surfactant by running comprehensive vehicle controls.

Section 5: Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do? This is a common problem when the final concentration in the buffer exceeds the compound's aqueous solubility limit.

  • First, try kinetic dilution: Add the DMSO stock to your buffer while the buffer is being vortexed or rapidly stirred. This rapid dispersion can sometimes prevent precipitation.

  • If that fails, lower the final concentration: Your desired concentration may be too high.

  • If the concentration cannot be lowered, you must use an advanced method: Prepare the compound using a cyclodextrin or surfactant solution as described in Section 4.

Q2: What is the absolute maximum concentration of DMSO I can use in my cell culture assay? While some robust cell lines might survive 1% DMSO for short periods, a concentration of 0.5% is a widely accepted upper limit for most cell lines to avoid significant cytotoxicity.[10] For sensitive or primary cells, the final concentration should be kept at or below 0.1% .[11][21] Always perform a dose-response curve with DMSO alone on your specific cell line to determine its tolerance.

Q3: How do I choose between using a surfactant and a cyclodextrin?

  • Choose cyclodextrins when you need a very gentle solubilizer with low biological activity, especially for in vivo studies or sensitive cell-based assays.[16] They are often considered a benign vehicle.

  • Choose surfactants (like Tween® 20) when you need a stronger solubilizing agent for biochemical or acellular assays where membrane integrity is not a concern. They are often used in ELISA buffers and for solubilizing membrane proteins.[18]

Q4: Will adjusting the pH to 8.0 affect my protein's activity or my cells' health? It might. Most proteins have an optimal pH range for activity, and most mammalian cells are cultured at pH ~7.4. A shift to pH 8.0 could alter protein conformation or induce cellular stress. It is imperative to run a control experiment where you test your assay's performance (e.g., enzyme kinetics, cell viability) in the buffer adjusted to pH 8.0 without the compound to isolate the effect of the pH change itself.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. DURECT Corporation. Available from: [Link]

  • Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Patel, M., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • CD Formulation. pH Modifier Excipients. Available from: [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available from: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Available from: [Link]

  • Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Available from: [Link]

  • FooDB. (2010). (E)-2-Hexenoic acid. Available from: [Link]

  • Liu, R. (Ed.). (2017). Solubilization techniques used for poorly water-soluble drugs. Water-Insoluble Drug Formulation. Available from: [Link]

  • National Center for Biotechnology Information. Hexanoic Acid. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (n.d.). Detergents: Triton X-100, Tween-20, and More. Available from: [Link]

  • Ataman Kimya. HEXANOIC ACID. Available from: [Link]

  • FooDB. (2010). Hexenoic acid. Available from: [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Available from: [Link]

  • Patsnap Eureka. (2025). Triton X-100 as a Solubilizing Agent in Microparticle Production. Available from: [Link]

  • Pharmaceutical Sciences. (2025). The effects of excipients on drug solubility & permeability: a biopharmaceutical perspective. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Butenoic acid, 4-phenyl- (CAS 2243-53-0). Available from: [Link]

  • Vo, T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering. Available from: [Link]

  • National Center for Biotechnology Information. 6-Phenylhexanoic Acid. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. 4-Phenylhexanoic acid. PubChem Compound Database. Available from: [Link]

  • Sieroslawska, A., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available from: [Link]

  • University of Mustansiriyah. The influence of pH on solubility in water. Available from: [Link]

  • Qi, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. Available from: [Link]

  • ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 4-phenyl- (CAS 5354-04-1). Available from: [Link]

  • MWI Animal Health. (2018). pH and the Solubility of Antimicrobials in Drinking Water. Available from: [Link]

  • Reddit. (2018). Replacements for Triton x-100. Available from: [Link]

  • International Journal of Pharmaceutical Compounding. pH Adjusting Database. Available from: [Link]

  • ChemSynthesis. (2025). 5-oxo-3-phenylhexanoic acid. Available from: [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. 4-Phenyl-3-Butenoic Acid. PubChem Compound Database. Available from: [Link]

  • Đorđević, M., et al. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules. Available from: [Link]

  • University of Lisbon. (n.d.). Cyclodextrins as Excipients. Available from: [Link]

  • SIELC Technologies. (2018). 3-Phenyl propyl hexanoate. Available from: [Link]

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Technical Support Center: Troubleshooting Emulsions in Phenyl Fatty Acid Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of phenyl fatty acids (e.g., phenylacetic acid, 3-phenylpropionic acid).

Due to their unique molecular architecture, phenyl fatty acids are notorious for forming highly stable emulsions during liquid-liquid extraction (LLE)[1][2]. This guide synthesizes thermodynamic principles, fluid mechanics, and field-proven laboratory techniques to help you prevent and resolve these workflow bottlenecks.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do phenyl fatty acids consistently form stubborn emulsions during liquid-liquid extraction?

A: The root cause is the amphiphilic nature of the target molecule. Phenyl fatty acids possess a highly lipophilic (hydrophobic) phenyl ring and a hydrophilic carboxylic acid headgroup. When the pH of the aqueous phase is near or above the molecule's


 (typically around 4.3 for phenylacetic acid), a significant portion of the molecules exist as deprotonated carboxylates[3].

These amphiphilic species migrate to the organic-aqueous interface, acting as potent surfactants. They drastically lower the interfacial tension between the two phases, stabilizing microscopic solvent droplets and preventing coalescence[2].

Q2: How can I proactively prevent the emulsion from forming?

A: Prevention relies on neutralizing the surfactant properties of the molecule and maximizing the density differential between the two phases:

  • Aggressive pH Control: Before adding your organic solvent, adjust the aqueous phase to a pH of 1.5 to 2.0 using

    
     or 
    
    
    
    . This ensures the carboxylic acid is fully protonated, eliminating its ionic character and driving the neutral, lipophilic molecule into the organic phase[1][4].
  • Solvent Selection: Avoid Dichloromethane (DCM) if possible. DCM is a notorious offender for emulsions because its density (

    
    ) is dangerously close to that of heavily salted aqueous layers, leading to neutral buoyancy of droplets[5]. Opt for lighter solvents like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).
    
  • Mechanical Handling: Substitute vigorous shaking with gentle, orbital swirling. If inversion is necessary, do it slowly to avoid shearing the liquids into micro-droplets.

Q3: My extraction has already formed a thick emulsion layer. What chemical interventions will break it?

A: If time (allowing it to sit for 1–2 hours) does not resolve the issue, you must alter the physical properties of the aqueous phase[4][5]:

  • Salting Out (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine) or solid

    
     directly to the funnel[6][7]. This increases the ionic strength and density of the aqueous phase. The highly polar water molecules preferentially solvate the inorganic ions, "salting out" the organic solvent and forcing the droplets to coalesce[8].
    
  • Interfacial Disruption: Add a few drops of a miscible co-solvent, such as methanol or isopropanol. These short-chain alcohols disrupt the highly structured surfactant layer at the droplet interface, promoting phase separation[5].

Q4: Chemical methods failed, and the emulsion looks cloudy or "dirty." What is the next step?

A: You are likely dealing with a Pickering Emulsion , which is stabilized by fine, insoluble solid particulates (e.g., denatured proteins, insoluble salts, or cellular debris) residing at the liquid-liquid interface[5][6]. Chemical methods will not break a Pickering emulsion. You must physically remove the particulates by filtering the entire biphasic mixture through a pad of Celite® (diatomaceous earth) under a vacuum[6].

Part 2: Quantitative Data & Solvent Selection

Choosing the correct organic solvent is the most critical variable in preventing phenyl fatty acid emulsions. The table below summarizes the physical properties and emulsion risks associated with common extraction solvents.

Extraction SolventDensity (g/mL)Water SolubilityEmulsion Risk with Phenyl Fatty AcidsMechanistic Notes & Recommendations
MTBE 0.74LowLow Recommended. Excellent density differential from water (

). Highly hydrophobic, promoting rapid phase separation.
Ethyl Acetate 0.90ModerateMedium Good solubility for polar fatty acids. Can form emulsions if the aqueous layer is not properly salted out due to partial miscibility[5].
Chloroform 1.49Very LowMedium Better than DCM due to a higher density differential, but toxic. Useful if a bottom-layer organic phase is strictly required[5].
Dichloromethane 1.33LowHigh Not Recommended. Density is too close to saturated aqueous layers (

). Forms highly stable micro-dispersions[5].

Part 3: Experimental Protocols

Protocol A: pH-Optimized Extraction of Phenyl Fatty Acids (Preventative)

This self-validating protocol ensures the target molecule is fully protonated before phase mixing, eliminating surfactant activity.

  • Aqueous Preparation: Transfer the aqueous mixture containing the phenyl fatty acid to an appropriately sized Erlenmeyer flask.

  • Acidification: While stirring continuously, add

    
     dropwise. Monitor the pH using a calibrated pH meter or high-resolution indicator paper until the pH stabilizes between 1.5 and 2.0. (Causality: This guarantees >99% of the carboxylate groups are protonated).
    
  • Solvent Addition: Transfer the acidified solution to a separatory funnel. Add an equal volume of MTBE or Ethyl Acetate.

  • Mixing: Stopper the funnel and invert gently 3–4 times. Do not shake vigorously. Vent the stopcock after each inversion to release vapor pressure.

  • Separation: Place the funnel on a ring stand and allow it to rest for 10 minutes. The phases should separate with a sharp, distinct interface. Drain the layers accordingly.

Protocol B: Breaking a Stubborn Pickering Emulsion via Celite Filtration (Reactive)

Use this protocol when chemical interventions (brine/alcohols) fail, indicating the presence of interface-stabilizing particulates[6].

  • Apparatus Setup: Secure a Büchner funnel over a clean vacuum filter flask. Place a properly sized qualitative filter paper flat in the funnel.

  • Celite Pad Preparation: In a separate beaker, mix 10–15 grams of Celite® 545 with

    
     of your chosen extraction solvent to create a slurry. Pour the slurry into the Büchner funnel under a gentle vacuum to pack a uniform, flat pad (approx. 1 cm thick).
    
  • Filtration: Disconnect the vacuum temporarily. Carefully pour the entire emulsified mixture from your separatory funnel directly onto the Celite pad.

  • Vacuum Application: Re-apply a gentle vacuum. The Celite matrix will trap the solid particulates stabilizing the emulsion.

  • Phase Recovery: Transfer the clear filtrate from the vacuum flask back into a clean separatory funnel. The organic and aqueous layers will now separate rapidly and cleanly.

Part 4: Emulsion Troubleshooting Workflow

The following logic tree dictates the immediate actions an operator should take when an emulsion is observed during workup.

EmulsionTroubleshooting Start Emulsion Forms During LLE CheckPH Check Aqueous pH Is pH < 2? Start->CheckPH AdjustPH Add 1M HCl / H2SO4 (Protonate Carboxylate) CheckPH->AdjustPH No AddBrine Add Saturated NaCl (Salting Out) CheckPH->AddBrine Yes AdjustPH->AddBrine CheckBreak Did Emulsion Break? AddBrine->CheckBreak Particulates Are Particulates Visible? (Pickering Emulsion) CheckBreak->Particulates No Success Separate Layers Successfully CheckBreak->Success Yes Celite Filter through Celite Pad under Vacuum Particulates->Celite Yes Centrifuge Centrifuge or Add Isopropanol Drop Particulates->Centrifuge No Celite->Success Centrifuge->Success

Caption: Decision-tree workflow for breaking emulsions during phenyl fatty acid liquid-liquid extraction.

References

  • Liquid-Liquid Extraction Techniques | PDF | Solution | Emulsion - Scribd. Scribd.
  • Technical Support Center: Troubleshooting Emulsions in 1-Nitropropan-2-ol Reaction Workups - Benchchem. Benchchem.
  • Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples - PubMed. National Institutes of Health (NIH).
  • Extraction And Washing Organic Vs Aqueous Layer - Wax Studios. Wax Studios.
  • Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid with Tri-n-Butyl Phosphate - CORE. CORE.
  • How do I break up the emulsion formed after quenching a reduction reaction with LiAlH4? ResearchGate.
  • Effective Emulsion Breaking Methods | PDF - Scribd. Scribd.
  • Breaking emulsions : r/chemistry - Reddit. Reddit.

Sources

Validation & Comparative

Structural Verification of Peptidomimetic Precursors: A Comparative ¹H NMR Analysis of 6-Phenyl-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from pure short-chain peptides to non-peptide analogues is critical for overcoming rapid proteolysis and poor oral bioavailability. 6-Phenyl-5-hexenoic acid and its derivatives serve as foundational building blocks for synthesizing unnatural amino acids and peptidomimetic macrocycles[1]. Because the biological efficacy of these macrocycles heavily depends on their 3D conformation—such as the stabilization of α-helices[2]—verifying the exact chain length, saturation state, and stereochemistry of the precursor is paramount.

This guide provides an objective, data-driven comparison of the ¹H NMR profile of (E)-6-phenyl-5-hexenoic acid against its structural alternatives: the fully saturated 6-phenylhexanoic acid and the chain-truncated 5-phenyl-4-pentenoic acid . By understanding the causality behind these spectral signatures, researchers can establish a self-validating analytical workflow for structural confirmation.

Mechanistic Principles of the ¹H NMR Profile

To accurately interpret the ¹H NMR spectrum of (E)-6-phenyl-5-hexenoic acid, one must understand the physical phenomena dictating the chemical shifts (δ) and coupling constants (


):
  • Anisotropic Deshielding (Aromatic & Carbonyl Regions): The circulating π-electrons of the phenyl ring create an induced magnetic field that heavily deshields the aromatic protons, pushing them downfield to the 7.20–7.35 ppm region. Similarly, the carbonyl group of the carboxylic acid deshields the highly acidic exchangeable proton, pushing it to ~11.0 ppm.

  • The Karplus Equation & Stereochemistry: The olefinic core (C5=C6) is the most critical diagnostic region. The dihedral angle between the vicinal protons dictates the coupling constant. For the trans (E) isomer, the dihedral angle is approximately 180°, resulting in a large

    
    -coupling of ~15.8 Hz. A cis (Z) isomer would present a significantly smaller coupling of 8–12 Hz.
    
  • Allylic Coupling: The H-5 proton is split not only by the H-6 proton but also by the adjacent aliphatic CH₂ group (H-4). This results in a distinct doublet of triplets (dt) multiplicity, which serves as a definitive marker of the double bond's position within the carbon chain.

Comparative Spectral Analysis

When evaluating raw materials from suppliers or verifying synthetic intermediates[3], comparing the target compound against its closest structural analogs prevents costly downstream failures. The table below outlines the theoretical high-resolution ¹H NMR data (in CDCl₃) for 6-phenyl-5-hexenoic acid and two common alternatives.

Table 1: Quantitative ¹H NMR Comparison (600 MHz, CDCl₃)
Proton Environment(E)-6-Phenyl-5-hexenoic acid (Target)6-Phenylhexanoic acid (Saturated Analog)5-Phenyl-4-pentenoic acid (Truncated Analog)
-COOH (C1) ~11.0 ppm (br s, 1H)~11.0 ppm (br s, 1H)~11.0 ppm (br s, 1H)
Aromatic (Ph) 7.20–7.35 ppm (m, 5H)7.15–7.30 ppm (m, 5H)7.20–7.35 ppm (m, 5H)
H-6 (Benzylic) 6.40 ppm (d, J=15.8 Hz, 1H) 2.62 ppm (t, J=7.5 Hz, 2H)N/A (Chain ends at C5)
H-5 6.20 ppm (dt, J=15.8, 6.8 Hz, 1H) 1.65 ppm (m, 2H)6.45 ppm (d, J=15.8 Hz, 1H)
H-4 2.28 ppm (q, J=7.0 Hz, 2H)1.35 ppm (m, 2H)6.25 ppm (dt, J=15.8, 6.8 Hz, 1H)
H-3 1.82 ppm (p, J=7.2 Hz, 2H)1.35 ppm (m, 2H)2.55 ppm (m, 2H)
H-2 (α to C=O) 2.40 ppm (t, J=7.2 Hz, 2H)2.35 ppm (t, J=7.4 Hz, 2H)2.55 ppm (m, 2H)

Key Diagnostic Takeaways:

  • Saturation vs. Unsaturation: The presence of signals at >6.0 ppm immediately confirms the olefinic core. If the spectrum only shows aliphatic signals between 1.0 and 3.0 ppm (aside from the aromatic region), the sample is the saturated 6-phenylhexanoic acid.

  • Chain Length Verification: In the truncated 5-phenyl-4-pentenoic acid, the H-3 and H-2 protons are compressed into a tightly coupled system near 2.55 ppm due to the proximity of the double bond to the carbonyl. In the target 6-phenyl-5-hexenoic acid, the extra methylene group (H-3) acts as an insulating buffer, appearing cleanly at 1.82 ppm.

Experimental Workflow & Self-Validating Protocol

To achieve the resolution required to extract precise


-couplings (e.g., distinguishing a 15.8 Hz trans coupling from a 12 Hz cis coupling), the experimental protocol must be robust. The following methodology is designed as a self-validating system .
Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks interfering aliphatic protons, while TMS provides an absolute zero-point reference.

  • Instrument Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃. Perform automated gradient shimming (e.g., TopShim).

    • Causality: Poor shimming broadens peaks, which will artificially merge the fine triplet splitting of the H-5 proton (6.8 Hz) into a broad singlet, destroying diagnostic data.

  • Acquisition: Execute a standard 1D ¹H pulse sequence (zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 2.0 seconds.

    • Causality: A sufficient d1 ensures that the slowly relaxing carboxylic acid proton fully recovers its magnetization between pulses, allowing for accurate integration.

  • Processing & Validation (The Sanity Check):

    • Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

    • Internal Calibration: Set the TMS peak strictly to 0.00 ppm.

    • Integration Lock: Integrate the aromatic multiplet (7.20–7.35 ppm) and manually set its value to exactly 5.00 .

    • Coupling Symmetry Check: Measure the coupling constant of H-6 (

      
      ). It must mathematically match the primary coupling constant of H-5 (
      
      
      
      ). If
      
      
      , the assignment is invalid.

Workflow Visualization

NMR_Workflow Prep Sample Prep 10-15 mg in CDCl3 + 0.03% TMS Lock Lock & Shim Deuterium Lock Gradient Shimming Prep->Lock Acq Acquisition 600 MHz, ns=16 d1=2.0s Lock->Acq Proc Processing FT, Phase & Baseline Correction Acq->Proc Val Validation Integration Lock (5H) & J-Coupling Symmetry Proc->Val

Figure 1: Self-validating 1H NMR experimental workflow for structural elucidation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5371757, 6-Phenyl-5-hexenoic acid, methyl ester." PubChem, [Link]

  • Nash, H. M., et al. "Peptidomimetic macrocycles.

Sources

A Comparative Guide to C13 NMR Chemical Shifts for Phenyl-alkenoic Acid Double Bonds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals working with phenyl-alkenoic acids, such as cinnamic acid and its derivatives, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for structural elucidation. The chemical shifts of the vinylic carbons (Cα and Cβ) of the alkene double bond are particularly sensitive to the electronic environment and stereochemistry of the molecule. This guide provides an in-depth comparison of these chemical shifts, supported by experimental data, to aid in the precise characterization of this important class of compounds.

The Underlying Principles: Understanding Chemical Shifts in Phenyl-alkenoic Acids

The chemical shift of a ¹³C nucleus is primarily influenced by the local electron density. In phenyl-alkenoic acids, the electronic environment of the Cα and Cβ carbons is a complex interplay of several factors:

  • Conjugation: The phenyl ring, the double bond, and the carbonyl group of the carboxylic acid form an extended π-system. This conjugation generally leads to a deshielding of the β-carbon (Cβ) and a shielding of the α-carbon (Cα) relative to non-conjugated alkenes. Resonance structures illustrate that the Cβ position bears a partial positive charge, resulting in a downfield shift (higher ppm value), while the Cα experiences an upfield shift (lower ppm value).[1]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the phenyl ring significantly modulate the electron density across the conjugated system, leading to predictable changes in the Cα and Cβ chemical shifts.

  • Stereochemistry (E/Z Isomerism): The spatial arrangement of substituents around the double bond affects the steric and electronic environment of the carbons, resulting in distinct chemical shifts for E (trans) and Z (cis) isomers.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for the α and β carbons of the double bond in various substituted phenyl-alkenoic acids. All data is for the more stable E (trans) isomer unless otherwise specified.

CompoundSubstituent on Phenyl RingCα (ppm)Cβ (ppm)Solvent
Cinnamic acidH117.38147.12DMSO-d₆
p-Methoxycinnamic acid (4-methoxy)4-OCH₃~115.5~145.7Solid State
p-Hydroxycinnamic acid (Coumaric acid)4-OH~115.5~145.7Solid State
p-Methylcinnamic acid4-CH₃~117.0~145.0Solid State
p-Chlorocinnamic acid4-Cl~118.0~144.5Solid State
Ferulic acid4-OH, 3-OCH₃115.95144.97DMSO-d₆
Caffeic acid3,4-diOH115.5145.8Methanol-d₄
Sinapic acid3,5-diOCH₃, 4-OH115.7145.9Methanol-d₄
cis-Cinnamic acidH~118.0~142.0CD₃OD

Observations and Interpretation:

  • General Trend: In all the trans isomers, the Cβ signal appears significantly downfield (144-148 ppm) compared to the Cα signal (115-119 ppm), which is characteristic of α,β-unsaturated carbonyl systems.[1]

  • Effect of Phenyl Substituents:

    • Electron-donating groups (e.g., -OCH₃, -OH, -CH₃) at the para position tend to slightly shield both Cα and Cβ, causing a minor upfield shift compared to unsubstituted cinnamic acid.

    • Electron-withdrawing groups (e.g., -Cl) at the para position lead to a deshielding of Cα, resulting in a downfield shift.

  • Hammett Correlation: For a series of meta- and para-substituted styrenes, which are structurally related to cinnamic acids, a linear correlation is often observed between the Hammett substituent constant (σ) and the chemical shift of the β-carbon.[2][3] This indicates that the electronic effects of the substituents are systematically transmitted through the conjugated system to the Cβ.

  • E/Z Isomerism: A notable difference is observed between the chemical shifts of trans- and cis-cinnamic acid. The Cβ of the cis isomer is typically found at a higher field (more shielded) compared to the trans isomer. This can be attributed to the "γ-gauche effect," where steric compression between the phenyl ring and the carboxylic acid group in the cis isomer leads to increased shielding.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

The following provides a generalized, robust methodology for obtaining high-quality ¹³C NMR spectra of phenyl-alkenoic acids.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) and methanol-d₄ (CD₃OD) are common choices for carboxylic acids due to their ability to form hydrogen bonds and solubilize polar compounds. Chloroform-d (CDCl₃) can also be used, but solubility may be limited for some derivatives.

  • Concentration: For a standard 5 mm NMR tube, aim for a concentration of 10-50 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.[4] Due to the low natural abundance of ¹³C (1.1%), a reasonably high concentration is necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Filtration: If any solid particles are present after dissolution, filter the solution into the NMR tube to prevent issues with spectral resolution and shimming.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A modern Fourier-transform NMR spectrometer with a field strength of at least 300 MHz (for ¹H) is recommended.

  • Tuning and Matching: Ensure the probe is properly tuned to the ¹³C frequency and matched to 50 ohms to maximize signal reception.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence).

    • Spectral Width: A spectral width of approximately 220-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.[6]

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is usually adequate. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei.

    • Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.

    • Proton Decoupling: Use broadband proton decoupling to collapse the ¹³C-¹H couplings into single lines, which simplifies the spectrum and improves the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[5]

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automated or manual baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CD₃OD at 49.00 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualizing the Influential Factors

The following diagram illustrates the key factors that influence the ¹³C NMR chemical shifts of the double bond carbons in phenyl-alkenoic acids.

G cluster_factors Influencing Factors cluster_effects Mechanistic Effects cluster_shifts Observed Chemical Shifts (δ) Conjugation Extended π-Conjugation (Phenyl-C=C-C=O) Resonance Resonance Effects Conjugation->Resonance delocalization Substituents Substituents on Phenyl Ring (X) Substituents->Resonance Inductive Inductive Effects Substituents->Inductive Stereochem Stereochemistry (E/Z Isomerism) Steric Steric Effects (γ-gauche) Stereochem->Steric C_alpha Cα Shift (ppm) Resonance->C_alpha Shielding C_beta Cβ Shift (ppm) Resonance->C_beta Deshielding Inductive->C_alpha Inductive->C_beta Steric->C_alpha Shielding (cis) Steric->C_beta Shielding (cis)

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Phenyl-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 6-phenyl-5-hexenoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind the observed fragmentation. We will compare the direct analysis approach with derivatization-based methods and other analytical techniques, providing the scientific rationale to guide your experimental choices.

Introduction: The Analytical Challenge of Phenyl-Alkenoic Acids

6-Phenyl-5-hexenoic acid (MW: 190.24 g/mol ) is a molecule of interest due to its hybrid structure, incorporating a carboxylic acid, an aliphatic chain, and an aromatic phenyl group with a double bond. This combination of functional groups presents a unique analytical challenge and opportunity. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, whether in metabolic studies, natural product research, or as a synthetic intermediate. Electron Ionization (EI) mass spectrometry, a "hard" ionization technique, provides rich structural information through characteristic fragmentation patterns, which, if correctly interpreted, serve as a molecular fingerprint.[1][2]

Predicted Electron Ionization (EI) Fragmentation Pattern of 6-Phenyl-5-hexenoic Acid

While a publicly available, fully annotated mass spectrum for 6-phenyl-5-hexenoic acid is not readily found, we can predict its fragmentation behavior with high confidence. This prediction is based on established fragmentation rules for its constituent functional groups—aromatic compounds, alkenes, and carboxylic acids—and supported by spectral data from its methyl ester derivative.[3][4][5] The PubChem entry for 6-phenyl-5-hexenoic acid, methyl ester (C13H16O2, MW: 204.26 g/mol ) lists key fragments at m/z 130, 129, and 115 from GC-MS analysis.[4] These ions are instrumental in deducing the fragmentation of the parent acid.

The molecular ion peak ([M]•+) for 6-phenyl-5-hexenoic acid is expected at m/z 190 . Due to the stabilizing presence of the aromatic ring, this peak should be clearly observable.[3][5] The major fragmentation pathways are detailed below.

Key Fragmentation Pathways:
  • McLafferty Rearrangement: Carboxylic acids are prone to the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond.[6] For 6-phenyl-5-hexenoic acid, this would result in the elimination of a neutral molecule of 5-phenyl-4-pentenoic acid enol form and the generation of a radical cation at m/z 60 (acetic acid). However, based on Stevenson-Audier's rule, the charge is more likely to remain on the fragment with the lower ionization energy, which in this case would be the phenyl-containing alkene fragment.[6]

  • Allylic Cleavage: The double bond at the C5-C6 position makes the C4-C5 bond susceptible to allylic cleavage. This would lead to the formation of a stable, resonance-delocalized cinnamyl-type cation at m/z 117 ([C9H9]+) and the loss of a neutral radical.

  • Benzylic Cleavage & Tropylium Ion Formation: A hallmark of alkyl-substituted benzene rings is the formation of a tropylium ion.[5] Cleavage of the C4-C5 bond would generate a benzyl-type cation. Subsequent rearrangement of the benzyl cation ([C7H7]+) to the highly stable tropylium ion would produce a strong signal at m/z 91 .

  • Fragments Derived from the Phenyl Group: The aromatic ring itself gives rise to characteristic ions, such as the phenyl cation at m/z 77 ([C6H5]+).[7]

  • Cleavage Adjacent to the Carboxyl Group: As with many carboxylic acids, losses of the hydroxyl group ([M-17]+ at m/z 173 ) and the entire carboxyl group ([M-45]+ at m/z 145 ) are expected.[3]

Interpreting Fragments from the Methyl Ester (m/z 130, 129, 115)

The prominent fragments observed for the methyl ester of 6-phenyl-5-hexenoic acid (m/z 130, 129, 115) are highly informative.[4]

  • The ion at m/z 129 likely corresponds to the loss of the methoxycarbonyl radical (•COOCH3, 59 Da) and a hydrogen atom from the molecular ion (204 Da), or a related rearrangement.

  • The base peak at m/z 130 could arise from a rearrangement involving the loss of C4H6O from the molecular ion.

  • The fragment at m/z 115 is likely formed by the loss of a methyl group from the m/z 130 ion, leading to a stable aromatic cation.

These fragments strongly suggest that the core phenyl-alkene structure is a stable entity that dictates the major fragmentation pathways.

Proposed Fragmentation Diagram

G cluster_frags Primary Fragments cluster_rearrange Rearrangement Products M 6-Phenyl-5-hexenoic acid [M]•+ m/z 190 f173 [M-OH]+ m/z 173 M->f173 - •OH f145 [M-COOH]+ m/z 145 M->f145 - •COOH f117 Allylic Cleavage [C9H9]+ m/z 117 M->f117 - C3H5O2• f91 Tropylium Ion [C7H7]+ m/z 91 f117->f91 - C2H2 f77 Phenyl Cation [C6H5]+ m/z 77 f91->f77 - CH2 G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing 6-Phenyl-5-hexenoic acid Solvent Dissolve in Solvent Sample->Solvent Deriv Derivatize (e.g., MSTFA) Solvent->Deriv Direct Direct Analysis Solvent->Direct Inject Inject 1 µL Deriv->Inject Direct->Inject GC GC Separation (HP-5ms column) Inject->GC MS EI-MS Detection (70 eV) GC->MS Extract Extract Mass Spectrum MS->Extract Compare Compare to Predicted Fragmentation Extract->Compare Library NIST Library Match Extract->Library Result Compound Identification Compare->Result Library->Result

Sources

HPLC retention time comparison: 6-Phenyl-5-hexenoic vs 6-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison: 6-Phenyl-5-hexenoic Acid vs. 6-Phenylhexanoic Acid Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists[1]

Executive Summary: The Elution Paradigm

In Reverse-Phase HPLC (RP-HPLC) using a standard C18 stationary phase, 6-Phenyl-5-hexenoic acid (unsaturated) elutes before 6-phenylhexanoic acid (saturated). [1]

This retention behavior is governed by the "Hydrophobic Subtraction Rule" of chromatography: the introduction of a double bond—particularly one conjugated with an aromatic ring—increases the polarity and reduces the effective hydrophobic interaction volume of the molecule relative to its fully saturated counterpart.

Quick Reference Data:

Compound Structure Type Elution Order (C18) Primary UV Detection
6-Phenyl-5-hexenoic acid Unsaturated (Conjugated) First (Earlier RT) 254 nm (Strong)

| 6-Phenylhexanoic acid | Saturated (Alkyl Chain) | Second (Later RT) | 210 nm (Standard) |[1]

Chemical Basis of Separation

To optimize the separation, one must understand the structural causality driving the retention differences.

  • 6-Phenylhexanoic Acid (The Product):

    • Structure: A flexible, six-carbon saturated chain terminating in a phenyl ring.[1]

    • Properties: High conformational flexibility and higher lipophilicity (LogP ~3.3).[1] The saturated alkyl chain interacts strongly with the C18 alkyl chains of the stationary phase via London Dispersion forces.

  • 6-Phenyl-5-hexenoic Acid (The Precursor/Impurity):

    • Structure: Contains a double bond at the C5 position, creating a styryl (phenyl-conjugated alkene) motif.[1]

    • Properties: The conjugation restricts rotation, creating a planar region near the ring. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -electron cloud of the double bond increases polarizability and water solubility relative to the saturated alkane. In RP-HPLC, this results in weaker retention.[1]
      

Strategic Method Development

The Stationary Phase Selection

While a standard C18 (Octadecyl) column is sufficient for baseline resolution, the choice of column chemistry can be leveraged for specific impurity profiling needs.

  • C18 (Recommended): Dominant hydrophobic interaction.[1] Provides the widest resolution between the saturated and unsaturated forms based on carbon load.

  • Phenyl-Hexyl: Offers alternative selectivity via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions.[1][2] While it can retain the conjugated 6-Phenyl-5-hexenoic acid slightly longer than a C18 would (relative to non-aromatics), the hydrophobic bulk of the saturated chain in 6-phenylhexanoic acid usually ensures it still elutes last. Use this only if resolving from other aromatic matrix interferences.[1]
Mobile Phase & pH Control (Critical)

Both compounds are carboxylic acids with a pKa


 4.8.[1]
  • Rule: You must suppress ionization to achieve consistent retention and sharp peak shapes.[1]

  • Protocol: Maintain mobile phase pH between 2.0 and 3.0 .

    • Why? At pH > 4.8, the acids deprotonate to carboxylates (

      
      ), becoming highly polar and eluting near the void volume (t0) with severe tailing.
      
    • Modifier: Use 0.1% Formic Acid or 0.1% Phosphoric Acid.[1] Avoid neutral buffers.

Detection Wavelengths

The spectral difference is the most robust tool for identification.[1]

  • 254 nm: The conjugated system of 6-Phenyl-5-hexenoic acid absorbs strongly here.[1] The saturated 6-phenylhexanoic acid has negligible absorption (only weak benzenoid bands).[1]

  • 210 nm: Both compounds absorb due to the carbonyl and phenyl groups.[1] Use this for quantitating the saturated product.

Experimental Protocol

Objective: Separate and quantify the conversion of 6-Phenyl-5-hexenoic acid to 6-phenylhexanoic acid.

Instrument Setup
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    m) or equivalent.[1]
    
  • Temperature: 30°C (Thermostatted).

  • Flow Rate: 1.0 mL/min.[1][3][2][4]

  • Injection Volume: 5-10

    
    L.[1]
    
Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

Gradient Table
Time (min)% Solvent B (Organic)Phase Description
0.0 30%Initial Hold / Loading
10.0 70%Linear Gradient (Separation)
12.0 95%Wash (Elute highly lipophilic impurities)
14.0 95%Hold
14.1 30%Re-equilibration (Crucial for reproducibility)
18.0 30%End

Visualizing the Workflow & Mechanism

The following diagram illustrates the analytical logic and the physical interaction mechanism inside the column.

HPLC_Workflow cluster_separation Separation Mechanism Sample Sample Mixture (Unsaturated Precursor + Saturated Product) Conditioning pH Adjustment (pH < 3.0 with Formic Acid) Sample->Conditioning Protonation Column C18 Column Interaction (Hydrophobic Partitioning) Conditioning->Column Injection Unsat 6-Phenyl-5-hexenoic (Conjugated/Polar) Weaker Interaction Column->Unsat Elutes First Sat 6-Phenylhexanoic (Saturated/Non-Polar) Stronger Interaction Column->Sat Elutes Second Detector DAD Detection Unsat->Detector Sat->Detector Result Chromatogram: RT1: Unsaturated RT2: Saturated Detector->Result 210nm & 254nm

Figure 1: Analytical workflow and mechanistic separation logic for phenyl-alkanoic acids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Ionization of Carboxylic AcidEnsure Mobile Phase pH is

3.0. Increase buffer concentration if sample is basic.[1]
Poor Resolution Gradient too steepDecrease gradient slope (e.g., 30-60% B over 15 min instead of 10 min).
Missing Peak (Unsaturated) Wrong WavelengthIf monitoring only 210 nm, the solvent cutoff might interfere. Ensure 254 nm is enabled for the conjugated species.
Retention Drift Column "Dewetting"If using 100% aqueous initially (not recommended here), C18 chains collapse.[1] Always keep

5% organic.[1]

References

  • Phenomenex. (2016).[1] Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International.[1] Link

  • Nikolova-Damyanova, B. (2019).[1] Retention Order of Fatty Acids and Triacylglycerols. AOCS Lipid Library.[1] Link

  • BenchChem. (2025).[1][2][4] Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography. Link

  • University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation. Link

Sources

Introduction6-Phenyl-5-hexenoic acid (CAS 16424-56-9; MW: 190.24 g/mol ) is a critical intermediate in organic synthesis and pharmaceutical drug development. Structurally, it features a terminal carboxylic acid and a styrenyl-type double bond at the C5 position. This specific architecture introduces two primary analytical challenges: the high polarity of the carboxylic acid group (which induces severe peak tailing in standard chromatography) and the presence of geometric (E)/(Z) isomers at the alkene. Accurate purity assessment is critical, as isomeric or synthetic impurities can drastically alter the pharmacological efficacy or synthetic trajectory of downstream active pharmaceutical ingredients (APIs).

Introduction6-Phenyl-5-hexenoic acid (CAS 16424-56-9; MW: 190.24 g/mol ) is a critical intermediate in organic synthesis and pharmaceutical drug development[1]. Structurally, it features a terminal carboxylic acid and a styrenyl-type double bond at the C5 position. This specific architecture introduces two primary analytical challenges: the high polarity of the carboxylic acid group (which induces severe peak tailing in standard chromatography) and the presence of geometric (E)/(Z) isomers at the alkene. Accurate purity assessment is critical, as isomeric or synthetic impurities can drastically alter the pharmacological efficacy or synthetic trajectory of downstream active pharmaceutical ingredients (APIs).

Chromatographic Strategies: Causality & Method Selection

To establish a self-validating analytical system in compliance with [1], the selection of the chromatographic method must be driven by the physicochemical properties of the analyte.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Causality: RP-HPLC is the gold standard for assessing overall chemical purity. Because 6-phenyl-5-hexenoic acid contains a carboxyl group (pKa ~4.8), it will partially ionize in neutral aqueous solutions, leading to split peaks or severe tailing. To suppress ionization, (e.g., using 0.1% Formic acid or Trifluoroacetic acid) to ensure the analyte remains in its neutral, protonated state[2].

    • Limitation: While excellent for detecting oxidation products or homologues, RP-HPLC often struggles to baseline-resolve (E) and (Z) isomers of unconstrained alkenes due to their highly similar hydrodynamic radii and polarities.

  • Supercritical Fluid Chromatography (SFC):

    • Causality: SFC utilizes supercritical CO₂ combined with a polar co-solvent (e.g., methanol). The orthogonal selectivity, low viscosity, and high diffusivity of supercritical fluids make it that co-elute in standard HPLC[3].

    • Advantage: Faster run times, superior resolution of stereoisomers, and direct injection without the need for derivatization.

  • Gas Chromatography with Flame Ionization Detection (GC-FID):

    • Causality: GC provides superior theoretical plate counts for resolving closely eluting volatile impurities.

    • Limitation: Carboxylic acids are prone to thermal degradation and adsorption in the GC inlet. Therefore, derivatization (typically esterification to methyl 6-phenyl-5-hexenoate using diazomethane or BF₃/MeOH) is strictly required prior to injection. This adds a sample preparation step that must be validated to ensure quantitative conversion without inducing double-bond migration.

Comparative Data: Method Performance

Analytical ParameterRP-HPLC (UV/MS)SFC (UV)GC-FID
Primary Use Case Broad chemical purity, polar impurities(E)/(Z) Isomer resolutionHigh-resolution volatile profiling
Derivatization Required? NoNoYes (Esterification)
Isomer Resolution (

)
Poor to Moderate (

)
Excellent (

)
Moderate to Good
Run Time 15 - 30 minutes< 10 minutes20 - 40 minutes
Sensitivity (LOD) ~0.05% area~0.05% area~0.01% area

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. System Suitability Testing (SST) must be performed prior to sample analysis to prove the method is fit-for-purpose, ensuring data integrity[4].

Protocol 1: RP-HPLC-UV for General Chemical Purity
  • Column Selection: C18 column (e.g., 150 mm × 4.6 mm, 3 μm particle size) to provide sufficient hydrophobic retention.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (suppresses carboxyl ionization).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Start at 10% B, ramp to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated phenyl ring).

  • Self-Validation (SST): Inject a resolution standard containing 6-phenyl-5-hexenoic acid and a known closely eluting impurity (e.g., 5-phenylvaleric acid). The system is valid only if the resolution factor (

    
    ) is 
    
    
    and the symmetry factor (
    
    
    ) is between 0.8 and 1.5.
Protocol 2: SFC-UV for (E)/(Z) Isomeric Ratio
  • Column Selection: Chiral or achiral stationary phase optimized for SFC (e.g., 2-Ethylpyridine column, 150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Supercritical CO₂ with Methanol (containing 0.1% TFA) as the co-solvent.

  • Isocratic Elution: 15% Methanol co-solvent at a flow rate of 3.0 mL/min. Backpressure regulator set to 120 bar; Column temperature at 40 °C.

  • Self-Validation (SST): Inject a forced-degradation or photo-isomerized sample containing a known mixture of (E) and (Z) 6-phenyl-5-hexenoic acid. The system is valid only if baseline separation (

    
    ) of the geometric isomers is achieved within 10 minutes[3].
    

Analytical Workflow & Decision Tree

PurityWorkflowSample6-Phenyl-5-hexenoic acid(Analyte)GoalPrimary AnalyticalObjective?Sample->GoalHPLCRP-HPLC (UV/MS)Acidic Mobile PhaseGoal->HPLC General Chemical PuritySFCSFC (UV)Supercritical CO2Goal->SFC (E)/(Z) Isomer ResolutionDerivDerivatization(Methyl Esterification)Goal->Deriv Volatile ImpuritiesValICH Q2(R2) ValidationSystem Suitability (Rs > 1.5)HPLC->ValSFC->ValGCGC-FID/MSHigh-Res SeparationGC->ValDeriv->GC Inject

Analytical workflow for the chromatographic purity assessment of 6-Phenyl-5-hexenoic acid.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, 2023. Available at: [Link]

  • LCGC International. "Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC)." Chromatography Online, 2026. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." PubMed Central (PMC), 2020. Available at:[Link]

Comparative Biological Half-Life & Metabolic Fate: Unsaturated vs. Saturated Phenyl Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the biological half-life and metabolic stability of unsaturated phenyl acids (specifically trans-cinnamic acid) versus their saturated counterparts (phenylacetic acid, phenylpropionic acid, and phenylbutyric acid).

Key Insight: The presence of unsaturation fundamentally alters the metabolic route.

  • Unsaturated (Cinnamic Acid): Acts as an intermediate in the Beta-Oxidation Spiral . It is rapidly processed (T½ ~30–40 min in humans) by losing a two-carbon unit to form Benzoic acid, which is efficiently cleared as Hippuric acid.

  • Saturated (Phenylacetic Acid - PAA): Acts as a Metabolic "Dead End." Because it cannot undergo beta-oxidation without breaking the aromatic ring, it relies exclusively on Phase II conjugation (with glutamine in humans). This pathway is capacity-limited, leading to a significantly longer and dose-dependent half-life (T½ ~0.6–6.0 hours).

Mechanistic Foundation: The "Spiral" vs. The "Dead End"

To understand the half-life differences, researchers must look beyond simple lipophilicity and examine the enzymatic causality.

The Beta-Oxidation Spiral (Unsaturated & Odd-Chain Saturated)

Trans-cinnamic acid (C9) mimics a fatty acid intermediate. It is "primed" for beta-oxidation because the double bond is already present at the


 position (albeit conjugated with the ring).
  • Activation: Converted to Cinnamoyl-CoA by Acyl-CoA synthetase.

  • Hydration: Enoyl-CoA hydratase adds water across the double bond to form 3-hydroxy-3-phenylpropionyl-CoA .

  • Oxidation: 3-hydroxyacyl-CoA dehydrogenase converts the hydroxyl group to a ketone.

  • Thiolysis: Beta-ketothiolase cleaves the molecule, releasing Acetyl-CoA and Benzoyl-CoA .

  • Fate: Benzoyl-CoA conjugates with glycine (via Glycine N-acyltransferase) to form Hippuric Acid , which is rapidly excreted in urine.

Note on Phenylpropionic Acid (PPA): PPA (Saturated C9) is first desaturated to Cinnamic acid or dehydrogenated directly in the mitochondria to enter this same spiral.

The Conjugation Bottleneck (Even-Chain Saturated)

Phenylacetic acid (PAA, C8) presents a metabolic challenge.

  • Beta-Oxidation Block: PAA cannot undergo beta-oxidation because removing two carbons would require cleaving the stable benzene ring.

  • Obligate Conjugation: PAA must be activated to Phenylacetyl-CoA.

  • Species-Specific Conjugation:

    • Humans/Primates: Conjugates with Glutamine (via Glutamine N-acyltransferase) to form Phenylacetylglutamine (PAGN) .

    • Rodents: Conjugates with Glycine to form Phenylacetylglycine.

  • Saturation Kinetics: The enzymatic conjugation capacity is easily saturated at high doses, causing PAA accumulation and non-linear pharmacokinetics.

Pathway Visualization

The following diagram illustrates the divergent fates of these molecules.

MetabolicPathways cluster_Unsaturated Unsaturated / Odd-Chain (Rapid Clearance) cluster_Saturated Saturated / Even-Chain (Capacity Limited) Cinnamic Trans-Cinnamic Acid (C9 Unsaturated) CinnamoylCoA Cinnamoyl-CoA Cinnamic->CinnamoylCoA Acyl-CoA Synthetase HydroxyInter 3-Hydroxy-3-phenyl- propionyl-CoA CinnamoylCoA->HydroxyInter Enoyl-CoA Hydratase BenzoylCoA Benzoyl-CoA (C7) HydroxyInter->BenzoylCoA Beta-Oxidation (Loss of C2) Hippuric Hippuric Acid (Excreted) BenzoylCoA->Hippuric Glycine Conjugation PBA 4-Phenylbutyric Acid (C10 Saturated) PAA Phenylacetic Acid (C8 Saturated) PBA->PAA 1 Cycle Beta-Oxidation (Rapid) PAACoA Phenylacetyl-CoA PAA->PAACoA Acyl-CoA Synthetase PAGN Phenylacetylglutamine (PAGN) PAACoA->PAGN Glutamine N-acyltransferase (Rate Limiting in Humans) PPA Phenylpropionic Acid (C9 Saturated) PPA->Cinnamic Desaturation

Caption: Divergent metabolic pathways. Cinnamic acid enters the beta-oxidation spiral to form Benzoic acid, while Phenylacetic acid hits a conjugation bottleneck.

Comparative Pharmacokinetics

The table below synthesizes data from human and rodent studies. Note the distinct half-life difference driven by the mechanisms described above.

CompoundClassPrimary Metabolite (Human)T½ (Human Plasma)T½ (Rat Plasma)Metabolic Driver
Cinnamic Acid Unsaturated (C9)Hippuric Acid30 – 40 min 9 – 20 minBeta-oxidation (Rapid)
Phenylacetic Acid (PAA) Saturated (C8)Phenylacetylglutamine (PAGN)0.6 – 6.0 hours *~1.0 hourConjugation (Saturable)
4-Phenylbutyric Acid (PBA) Saturated (C10)PAA

PAGN
0.8 hours (as PBA)0.5 – 0.8 hoursBeta-oxidation to PAA
Ferulic Acid Methoxy-CinnamicFerulic acid sulfate/glucuronide~42 min ~30 minPhase II Conjugation

*Note: PAA half-life is highly dose-dependent. At therapeutic doses (e.g., for Urea Cycle Disorders), the conjugation system saturates, extending T½ significantly.

Experimental Protocol: Microsomal Stability Assay

To verify these stability profiles in a drug discovery context, use the following Liver Microsome Stability Assay . This protocol is designed to be self-validating.

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol Workflow
  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM). Incubate at 37°C for 5 min.

    • Why: Ensures temperature equilibrium and checks for non-NADPH dependent stability (hydrolysis).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into Stop Solution (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Validation Criteria (Self-Validating System)
  • Positive Control (High Clearance): Testosterone or Verapamil (T½ < 15 min). If this is stable, the microsomes are inactive.

  • Negative Control (Low Clearance): Warfarin (T½ > 60 min). If this degrades, check for contamination.

  • Minus-NADPH Control: Run the test compound without NADPH. Loss of compound here indicates non-CYP mediated degradation (e.g., esterase activity).

Workflow Visualization

AssayWorkflow cluster_QC Quality Control Checks Step1 1. Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Metabolism Starts Step4 4. Quench (ACN + IS) Step3->Step4 Stop Rxn Step5 5. LC-MS/MS Analysis Step4->Step5 Quantify % Remaining QC1 Testosterone (Must Clear) QC1->Step5 Verify Activity QC2 No NADPH (Must be Stable) QC2->Step5 Verify Stability

Caption: Step-by-step microsomal stability workflow with integrated QC checkpoints.

Application in Drug Development[1]

When designing prodrugs or linkers:

  • Choose Cinnamic Acid Derivatives if you require rapid cleavage and clearance . The double bond acts as a "metabolic handle," facilitating rapid beta-oxidation and excretion as hippuric acid.

  • Choose Phenylacetic/Phenylbutyric Acid Derivatives if you require longer systemic exposure . The saturation of the conjugation pathway allows these acids to circulate longer, making them suitable as "chemical chaperones" (e.g., 4-PBA in protein folding disorders) or stable caps for molecules requiring extended half-lives.

References

  • BenchChem. Cinnamic Acid: A Pivotal Precursor in the Phenylpropanoid Pathway. (2025). Link

  • Hoskins, J. A., et al. The metabolism of cinnamic acid by healthy and phenylketonuric adults: a kinetic study.[1] Biomed Mass Spectrom. (1984).[1] Link

  • Sandler, M., et al. Phenylacetic acid in human body fluids: high correlation between plasma and cerebrospinal fluid concentration values.[2] J Neurol Neurosurg Psychiatry. (1982). Link

  • Qualtrough, D., et al. Metabolic pathways of cinnamic acid derivatives. (2012).[3] PNAS. Link

  • Rashed, M.S., et al. Chiral liquid chromatography–mass spectrometry of phenylacetic acid and its metabolites. (2010). Link

  • Teitelbaum, I., et al. Pharmacokinetics of Phenylbutyrate in Humans. (2010). Link

Sources

A Comparative Guide to the Crystal Structure Analysis of Phenyl-Hexenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative in Drug Discovery

Phenyl-hexenoic acid derivatives represent a versatile class of organic compounds with significant therapeutic potential, demonstrating activities ranging from anti-inflammatory to immunomodulatory effects.[1][2][3] The efficacy and specificity of these molecules are intrinsically linked to their three-dimensional architecture. Understanding the precise spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property through polymorph screening.[4]

This guide provides a comprehensive comparison of methodologies for the crystal structure analysis of phenyl-hexenoic acid derivatives. We will delve into the underlying principles of the gold-standard technique, single-crystal X-ray diffraction, compare it with alternative approaches, and provide detailed, field-proven protocols for researchers in drug development and materials science. The causality behind experimental choices will be explained, ensuring a deep understanding of the entire workflow from a purified compound to a refined crystal structure.

Core Methodologies: A Comparative Overview

The unambiguous determination of a molecule's crystal structure is primarily achieved through diffraction techniques. The choice of method is dictated by the nature of the sample, particularly its ability to form high-quality crystals.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)3D Electron Diffraction (MicroED)
Sample Requirement Single, high-quality crystal (typically >20 µm)[5]Microcrystalline powder[6]Nanocrystals (<1 µm)
Information Provided Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[4][7][8]Unit cell parameters, phase identification (polymorphism), structure solution possible but challenging.[6][7]Precise 3D atomic coordinates from sub-micron crystals, often when SCXRD is not feasible.[9]
Primary Advantage The definitive "gold standard" for structural elucidation, providing unparalleled accuracy and detail.[7]High-throughput and does not require extensive effort to grow large single crystals.[6]Enables structure determination from samples previously considered too small for diffraction analysis.[9]
Primary Limitation The growth of suitable single crystals can be a major bottleneck and is often rate-limiting.[4][10]Loss of information due to 3D data collapsing into a 1D pattern makes structure solution non-trivial and less precise.[6]Requires specialized electron microscopy equipment and expertise; samples must be stable under vacuum and the electron beam.[9]

Expert Insight: For novel phenyl-hexenoic acid derivatives, SCXRD is the mandatory technique for initial, unambiguous structural proof. PXRD becomes invaluable later in development for polymorph screening and quality control, while MicroED offers a powerful solution for particularly challenging crystallization problems.

The Experimental Workflow: From Synthesis to Structure

This section details the critical steps involved in determining the crystal structure of a phenyl-hexenoic acid derivative, a process that demands both precision and patience.

Workflow Overview

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization High-purity sample crystal_selection Single Crystal Selection crystallization->crystal_selection Suitable Crystal data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution Diffraction Pattern refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure end Publication / Database Deposit validation->end Final CIF File

Caption: Experimental workflow for single-crystal structure determination.

Step 1: Synthesis and Purification

The journey begins with the chemical synthesis of the target molecule. A representative synthesis for a generic (Z)-6-phenyl-5-hexenoic acid is achieved by the hydrolysis of its corresponding methyl ester.[11]

  • Protocol: A solution of methyl (Z)-6-phenyl-5-hexenoate in a mixture of dioxane and 10% aqueous sodium carbonate is heated under reflux for several hours. The solvent is then evaporated, and the residue is diluted with water, washed with ether to remove unreacted starting material, acidified, and finally extracted with ether. Drying and evaporation of the final ether extract yield the desired acid.[11]

Trustworthiness: The absolute prerequisite for successful crystallization is high sample purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Techniques like column chromatography or preparative HPLC are often necessary post-synthesis.

Step 2: Crystallization - The Art and Science

Growing a single, X-ray quality crystal is the most critical and often challenging step.[4] The goal is to bring a saturated solution to a state of supersaturation slowly, allowing molecules to self-assemble into an ordered lattice.[4] Several methods should be screened in parallel.

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the container is loosely capped (e.g., with perforated parafilm). As the solvent slowly evaporates, the concentration increases, inducing crystallization. This is often the simplest and first method to try.[5][10][12]

  • Slow Cooling: A saturated solution is prepared in a minimal amount of hot solvent. The solution is then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer. The decrease in solubility at lower temperatures drives crystal growth.[5][12][13] This method is highly effective for compounds with a steep solubility-temperature gradient.[14]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[5][12]

  • Solvent Layering: This is a variation of vapor diffusion where the anti-solvent is carefully layered on top of the concentrated solution of the compound. Crystallization occurs at the interface between the two miscible liquids.[5][12]

Detailed Protocol: Slow Cooling Recrystallization

  • Solvent Selection: Choose a solvent in which the phenyl-hexenoic acid derivative is sparingly soluble at room temperature but highly soluble when hot.[15][16] Common choices for carboxylic acids include ethanol, isopropanol, ethyl acetate, or toluene.

  • Dissolution: Place a small amount of the purified compound (5-10 mg) in a small, clean glass vial. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and agitating until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[14][16]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a rapid hot gravity filtration to remove them.[16]

  • Slow Cooling: Cover the vial and allow it to cool undisturbed to room temperature over several hours. To slow the process further, the hot vial can be placed inside a beaker of hot water, which then cools along with the vial.

  • Crystal Growth: Once at room temperature, transfer the vial to a refrigerator (4 °C) for 24-48 hours to maximize crystal growth. Avoid agitation, as this can lead to the formation of many small crystals instead of a few large ones.[16]

  • Crystal Harvesting: Carefully retrieve a suitable crystal from the vial using a nylon loop or a fine needle.

Step 3: X-ray Data Collection

A suitable crystal—one that is clear, has well-defined faces, and is of appropriate size—is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.[8] The low temperature minimizes thermal motion of the atoms, resulting in a higher quality diffraction pattern. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[7][8]

Step 4: Structure Solution and Refinement

The collected diffraction data, consisting of thousands of reflection intensities, are computationally processed.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.[8]

  • Structure Solution: Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.[8]

  • Model Building & Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, where the calculated diffraction pattern from the model is iteratively adjusted to best fit the experimentally observed data.[8] The final result is an accurate 3D model of the molecule within the crystal lattice.

Data Interpretation: Beyond the Atomic Coordinates

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains a wealth of information.

Comparative Crystallographic Data for Phenyl-Hexenoic Acid Derivatives (Illustrative)

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)Significance
Formula C₁₂H₁₄O₂C₁₂H₁₃BrO₂Confirms molecular composition.
Crystal System MonoclinicOrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cPbcaDefines the specific symmetry operations within the unit cell.
a (Å) 5.898.12Unit cell dimensions.
b (Å) 15.2111.45
c (Å) 11.0513.56
β (°) ** 98.590
Volume (ų) **980.11258.3Volume of the unit cell.
Z 44Number of molecules in the unit cell.
Key Interaction Carboxylic acid H-bond dimerC-H···O and Br···O interactionsDescribes how molecules pack together in the crystal.[17][18]

Expert Insight: Differences in crystal packing, driven by intermolecular interactions like hydrogen bonds and π-π stacking, can lead to different polymorphs.[17][18][19] These polymorphs can have different physical properties, such as solubility and stability, which are critical in drug development. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts, providing deep insight into the forces governing the crystal structure.[20][21][22]

H_Bond cluster_0 cluster_1 R1 Phenyl-Hexenyl- C1 C R1->C1 O1a O C1->O1a O1b O-H C1->O1b O2a O O1b->O2a H-Bond R2 -Hexenyl-Phenyl C2 C R2->C2 C2->O2a O2b H-O C2->O2b O2b->O1a H-Bond

Caption: Diagram of a centrosymmetric hydrogen-bonded dimer common in carboxylic acids.

Conclusion and Future Outlook

The crystal structure analysis of phenyl-hexenoic acid derivatives is an indispensable component of modern chemical and pharmaceutical research. Single-crystal X-ray diffraction remains the unequivocal gold standard, providing high-fidelity structural information that guides synthetic strategy and explains biological function. While the success of this technique is fundamentally limited by the ability to grow high-quality single crystals, systematic screening of crystallization conditions can overcome this hurdle for many compounds.

Looking forward, the integration of computational methods, such as Crystal Structure Prediction (CSP), is becoming increasingly prevalent.[23][24] These in silico techniques can predict plausible crystal packing arrangements, helping to rationalize experimental outcomes and guide the search for new polymorphic forms. The synergy between advanced experimental techniques and predictive computational models will continue to accelerate the discovery and development of novel therapeutics based on the phenyl-hexenoic acid scaffold.

References

  • Recrystallization. (n.d.). UCLA Chemistry. Retrieved March 7, 2024, from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved March 7, 2024, from [Link]

  • Recrystallization (chemistry) - Wikipedia. (2023, September 26). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. Retrieved March 7, 2024, from [Link]

  • Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-147. [Link]

  • Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. In Methods in molecular biology (Clifton, N.J.) (Vol. 654, pp. 259–291). [Link]

  • Video: Growing Crystals for X-ray Diffraction Analysis. (2015, March 4). JoVE. Retrieved March 7, 2024, from [Link]

  • Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. (2021). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2012). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Wi, D., et al. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid, inhibitors of peptidylglycine alpha-amidating monooxygenase (PAM). PubMed. Retrieved March 7, 2024, from [Link]

  • Phenylalkanoic acid derivatives and their use. (1986). Google Patents.
  • Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. (2025, January 21). MDPI. Retrieved March 7, 2024, from [Link]

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. (2021, November 9). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis of (Z)-6-phenyl-5-hexenoic acid. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]

  • Crystal Structures of Novel Phenyl Fulgides. (2026, January 1). MDPI. Retrieved March 7, 2024, from [Link]

  • Phenolic Acids - Versatile Natural Moiety With Numerous Biological Applications. (2023, March 13). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Crystal structure and Hirshfeld surface analysis of phenyl(5,7,8a-triphenyl-1,2,3,7,8,8a-hexahydroimidazo[1,2-a]pyridin-6-yl)methanone with an unknown solvent. (2020). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (2025, November 7). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. (2024, January 8). The Innovation. Retrieved March 7, 2024, from [Link]

  • Crystal Structures of Novel Phenyl Fulgides. (2026, January 1). ResearchGate. Retrieved March 7, 2024, from [Link]

  • CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF (Z)-2-PHENYL-4-((4,6,8-TRIMETHYLAZULEN-1-YL)METHYLENE)OXAZOL-5(4H)-ONE. (2022, October 26). Revue Roumaine de Chimie. Retrieved March 7, 2024, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. (2021). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI. Retrieved March 7, 2024, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.